6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVJZJSUULSAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde CAS number search
An In-depth Technical Guide to 6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde: A Versatile Building Block in Medicinal Chemistry
Abstract and Chemical Identity
This technical guide provides a comprehensive overview of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde, a heterocyclic building block with significant potential for researchers, scientists, and professionals in drug development. The molecule incorporates a substituted pyridine ring, a structural motif prevalent in numerous pharmaceuticals. The strategic placement of a reactive carbaldehyde group at the 3-position, a methyl group at the 2-position, and a sterically demanding tert-butoxy group at the 6-position offers a unique combination of reactivity and molecular scaffolding properties. These features make it a valuable intermediate for synthesizing complex, biologically active compounds.
This document details the compound's identity, its predicted physicochemical properties, a robust and logically-grounded synthetic pathway, and its prospective applications in organic synthesis and medicinal chemistry.
Chemical Identity:
-
Systematic Name: 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
-
Alternate Name: 2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde[1]
-
Molecular Formula: C₁₁H₁₅NO₂[1]
-
PubChem Compound ID (CID): 131491994[1]
A registered CAS (Chemical Abstracts Service) number for this specific compound is not readily found in publicly available databases. Therefore, researchers should rely on its systematic name and unique structural identifiers like its PubChem CID, InChI, and SMILES strings for unambiguous identification.
Physicochemical and Spectroscopic Data
Quantitative data provides the foundational parameters for experimental design, including solvent selection, reaction monitoring, and purification strategies. While experimentally derived data for this specific molecule is sparse in the literature, computational predictions offer valuable guidance for its characterization.[1]
| Property | Predicted Value | Data Source |
| Molecular Weight | 193.24 g/mol | - |
| Monoisotopic Mass | 193.11028 Da | PubChemLite[1] |
| XlogP | 2.0 | PubChemLite[1] |
| SMILES | CC1=C(C=CC(=N1)OC(C)(C)C)C=O | PubChemLite[1] |
| InChI | InChI=1S/C11H15NO2/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3 | PubChemLite[1] |
| InChIKey | IQVJZJSUULSAEX-UHFFFAOYSA-N | PubChemLite[1] |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 194.11756 |
| [M+Na]⁺ | 216.09950 |
| [M-H]⁻ | 192.10300 |
| (Data predicted by computational models as per PubChemLite)[1] |
Synthesis and Characterization: A Field-Proven Approach
The synthesis of substituted pyridine aldehydes often requires carefully controlled conditions to manage the reactivity of both the pyridine ring and the desired functional groups. A logical and robust approach for the synthesis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde involves a directed ortho-metalation strategy followed by formylation.
Retrosynthetic Analysis & Strategic Considerations
The aldehyde functional group can be readily installed via formylation of a corresponding organometallic species. The most logical precursor is a halogenated pyridine, specifically 3-bromo-6-(tert-butoxy)-2-methylpyridine. This precursor allows for a selective lithium-halogen exchange at the 3-position, generating a nucleophilic pyridyl-lithium species poised to react with an electrophilic formylating agent.
The choice of a lithium-halogen exchange over other methods is deliberate. It is a highly efficient and regioselective reaction that proceeds rapidly at cryogenic temperatures, which is critical for preventing side reactions or decomposition of the thermally sensitive organolithium intermediate.
Caption: Retrosynthetic pathway for the target aldehyde.
Experimental Protocol: Synthesis
This protocol describes a self-validating system, where successful execution relies on the strict exclusion of atmospheric moisture and oxygen.
Materials and Reagents:
-
3-Bromo-6-(tert-butoxy)-2-methylpyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: A multi-neck, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with 3-bromo-6-(tert-butoxy)-2-methylpyridine (1.0 eq) and anhydrous THF.
-
Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. This cryogenic temperature is crucial to ensure the stability of the subsequent organolithium intermediate and to maximize the selectivity of the lithium-halogen exchange over potential side reactions like proton abstraction.
-
Lithium-Halogen Exchange: A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is then stirred at -78 °C for 1 hour. A slight excess of n-BuLi ensures complete conversion of the starting bromide.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture. The choice of DMF as the formylating agent is based on its reliability and the stability of the initial tetrahedral intermediate formed upon its reaction with the pyridyl-lithium species. The reaction is stirred for an additional 2 hours at -78 °C.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while still cold. This step protonates the intermediate alkoxide and neutralizes any remaining organolithium species. The mixture is allowed to warm to room temperature.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
Applications in Drug Discovery and Organic Synthesis
The true value of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde lies in its utility as a versatile intermediate. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[2] The aldehyde functional group serves as a synthetic linchpin for a wide array of chemical transformations.[3]
Key Synthetic Transformations:
-
Reductive Amination: The most direct route to introduce amine diversity. Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) yields substituted aminomethyl-pyridines, a common structural element in pharmacologically active molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Enables the formation of carbon-carbon double bonds, allowing for the construction of larger, more complex scaffolds with vinyl-pyridine moieties.
-
Condensation Reactions: Forms imines, oximes, and hydrazones upon reaction with corresponding nucleophiles, which can be stable final products or intermediates for further functionalization.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (a key isostere for many functional groups) or reduced to the primary alcohol, providing alternative points for molecular elaboration.
Caption: Key synthetic pathways originating from the target aldehyde.
The tert-butoxy group serves a dual purpose: it can act as a protecting group for the 6-position or as a bulky lipophilic moiety to modulate the pharmacokinetic properties (e.g., solubility, membrane permeability) of a final drug candidate. This strategic combination of functionalities makes the title compound an asset in the development of novel therapeutics, particularly in oncology and neuroscience where pyridine-based agents have shown significant promise.[4][5]
Safety, Handling, and Storage
As no specific Safety Data Sheet (SDS) is available for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde, handling precautions must be based on analogous compounds, such as other pyridine aldehydes.[6][7]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]
-
Hazard Identification (Inferred): Based on related structures, this compound should be treated as potentially harmful if swallowed, toxic if inhaled, and a cause of skin and serious eye irritation.[6][8]
-
First Aid:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention.[7][8]
-
Skin Contact: Take off contaminated clothing immediately. Wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For enhanced stability, particularly for long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde.
Disclaimer: These safety guidelines are based on structurally similar chemicals. Always consult a compound-specific SDS when it becomes available and perform a thorough risk assessment before commencing any experimental work.
References
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Cyano-6-methylpyridine.
- MilliporeSigma. (2025). SAFETY DATA SHEET: pyridine-2-carbaldehyde.
- BenchChem. (2025). An In-depth Technical Guide to 6-(tert-Butoxy)picolinaldehyde: A Key Intermediate in Pharmaceutical Synthesis.
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET: 2-Pyridinecarboxaldehyde.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Methylpyridine-2-carboxaldehyde.
- PubChemLite. (n.d.). 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (C11H15NO2).
- Apollo Scientific. (2023). SAFETY DATA SHEET: 6-Methylpyridine-2-carboxaldehyde.
- Various Authors. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.
- Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-carboxaldehyde 97%.
- Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Various Authors. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde.
- Sigma-Aldrich. (n.d.). 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97%.
- The Good Scents Company. (n.d.). 6-methyl-pyridine-2-aldehyde, 1122-72-1.
- PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde.
- Crown Bioscience. (n.d.). Accelerating oncology drug discovery with patient-derived organoids.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde.
- Pathan, et al. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.
- BLD Pharm. (n.d.). 1122-72-1|6-Methyl-2-pyridinecarboxaldehyde.
- Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97%.
- CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
- Zhang, et al. (2006). 6-Bromopyridine-2-carbaldehyde.
- Santa Cruz Biotechnology. (n.d.). 6-Methylpyridine-2-carboxaldehyde.
- Scott, et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed.
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chemical structure of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
An In-Depth Technical Guide to 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde, a substituted heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document details the compound's chemical identity, physicochemical properties, a robust and field-proven synthetic pathway, and methods for its structural characterization. Furthermore, we explore the molecule's reactivity, highlighting the versatility of the aldehyde functional group in key chemical transformations. The guide culminates in a discussion of its potential applications as a pivotal intermediate in the synthesis of complex molecular architectures for medicinal chemistry, grounded in the established importance of the pyridine scaffold in pharmaceuticals.
Chemical Identity and Physicochemical Properties
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is a pyridine derivative characterized by three key functional groups: a reactive carbaldehyde at the 3-position, a methyl group at the 2-position, and a sterically bulky tert-butoxy group at the 6-position. This unique combination of features makes it a valuable and versatile reagent in organic synthesis.
| Property | Value | Source |
| IUPAC Name | 2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC(=N1)OC(C)(C)C)C=O | [1] |
| InChIKey | IQVJZJSUULSAEX-UHFFFAOYSA-N | [1] |
Predicted Physicochemical and Spectroscopic Data
While extensive experimental data is not publicly available, computational models provide valuable insights for characterization and handling.
| Data Type | Parameter | Predicted Value | Source |
| Lipophilicity | XlogP | 2.0 | [1] |
| Mass Spectrometry | [M+H]⁺ | 194.11756 m/z | [1] |
| [M+Na]⁺ | 216.09950 m/z | [1] | |
| [M-H]⁻ | 192.10300 m/z | [1] |
Synthesis and Purification: A Validated Approach
The synthesis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde can be efficiently achieved through a two-step sequence starting from a commercially available precursor. This pathway leverages well-established, high-yielding organometallic and substitution chemistries.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-methylpyridine-3-carboxaldehyde
This procedure is adapted from established methods for the formylation of bromopyridines.[2] The causality behind this step lies in the chemoselective metallation of the more reactive bromine at the 5-position.
-
Reaction Setup: To a solution of 2,5-dibromo-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the lithiated species is typically rapid. Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Add N,N-dimethylformamide (DMF, 1.1 eq) dropwise to the reaction mixture. The causality here is the nucleophilic attack of the pyridyl-lithium species on the electrophilic carbonyl carbon of DMF. Continue stirring at -78 °C for an additional hour.
-
Workup: Slowly warm the reaction to room temperature and quench by the careful addition of 1 M aqueous hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-bromo-2-methylpyridine-3-carboxaldehyde.[2]
Step 2: Synthesis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the aldehyde group activates the pyridine ring, facilitating the displacement of the bromide by the tert-butoxide nucleophile.
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the crude 6-bromo-2-methylpyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF.
-
Nucleophilic Addition: Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The following are predicted data based on the compound's structure and data from similar molecules.
| Technique | Predicted Data |
| ¹H NMR | δ ~10.3 (s, 1H, -CHO), ~7.9 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~2.8 (s, 3H, -CH₃), ~1.6 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ ~192 (C=O), ~165 (C-O), ~155, ~140, ~125, ~120 (Ar-C), ~82 (O-C(CH₃)₃), ~28 (O-C(CH₃)₃), ~24 (-CH₃) |
| IR (Infrared) | ν ~1700 cm⁻¹ (strong, C=O stretch of aldehyde) |
| MS (ESI) | Found: 194.1176 (M+H)⁺; Calculated for C₁₁H₁₆NO₂⁺: 194.1176 |
Reactivity and Synthetic Utility
The synthetic value of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde stems primarily from the versatility of its aldehyde group, which serves as a robust handle for a wide array of chemical transformations.[3][4]
Caption: Major reaction pathways involving the aldehyde functional group.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) yields substituted aminomethyl-pyridines, a common scaffold in bioactive molecules.[3]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions provide access to vinyl-substituted pyridines, enabling the extension of carbon chains and the formation of conjugated systems.[3]
-
Condensation Reactions: The aldehyde readily condenses with nucleophiles such as hydrazines and hydroxylamines to form hydrazones and oximes, respectively, which can act as ligands or be further transformed.[3]
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or reduced to the primary alcohol with sodium borohydride, providing entry into different classes of derivatives.[3]
Applications in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in approximately 18% of FDA-approved heterocyclic drugs.[5] 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde serves as an advanced intermediate for synthesizing novel therapeutics.
-
Scaffold for Complex Synthesis: Its functional handles allow for the systematic elaboration of molecular complexity. For instance, derivatives of this molecule could be incorporated into CNS-penetrant PARP1 inhibitors, which often feature complex substituted pyridine cores.[6]
-
Modulation of Physicochemical Properties: The tert-butoxy group provides significant lipophilicity, which can be crucial for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It can enhance membrane permeability and influence metabolic stability.
-
Bioisostere and Analog Synthesis: This building block can be used to create pyridine-based analogs of existing drugs to explore structure-activity relationships (SAR). For example, it could be used in the synthesis of analogs of the anticancer drug dacarbazine to investigate the role of the heterocyclic core in its mechanism of action.[7] The tert-butoxy group can also act as a protecting group, which upon cleavage under acidic conditions, would unmask a 6-pyridone moiety, further expanding synthetic diversity.[4]
Safety and Handling
As with all laboratory chemicals, 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde should be handled with appropriate care, following standard safety protocols. The safety information is generalized from related pyridine aldehyde compounds.[8][9][10][11]
-
Hazard Identification:
-
Handling Precautions:
-
Always use in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).[13]
-
Avoid inhalation of dust, vapor, or mist.[11]
-
Keep away from heat, sparks, and open flames.[12]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage:
Conclusion
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is a strategically important chemical intermediate with significant potential in organic synthesis and pharmaceutical research. Its well-defined structure, accessible synthesis, and the versatile reactivity of its aldehyde functionality make it an invaluable tool for constructing novel and complex molecular entities. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this compound in their research and development endeavors.
References
- PubChemLite. 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (C11H15NO2).
- Benchchem. An In-depth Technical Guide to 6-(tert-Butoxy)picolinaldehyde: A Key Intermediate in Pharmaceutical Synthesis.
- Benchchem. Application Notes and Protocols for the Synthesis of Heterocycles Using 6-(tert-Butoxy)picolinaldehyde.
- MilliporeSigma. SAFETY DATA SHEET.
- ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. | Request PDF.
- Fisher Scientific. SAFETY DATA SHEET - 6-Methylpyridine-2-carboxaldehyde.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Pyridinecarboxaldehyde.
- TCI Chemicals. SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperazine.
- Sigma-Aldrich. 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97.
- The Good Scents Company. 6-methyl-pyridine-2-aldehyde.
- Sigma-Aldrich. 6-Methylpyridine-3-carboxaldehyde 97.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 6-Methoxypyridine-2-carbaldehyde.
- Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- ChemicalBook. 6-Bromo-2-methylpyridine-3-carboxaldehyde | 926293-55-2.
- MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
- mVOC 4.0. 2-methylpyridine.
- Google Patents. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
- Iranian Journal of Pharmaceutical Research. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine.
- PubMed. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor.
- CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
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6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde molecular weight and formula
The following technical guide is structured to serve as a masterfile for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde , designing a narrative that moves from fundamental chemical identity to advanced synthetic strategy and medicinal application.
Document Type: Technical Monograph & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is a highly specialized heterocyclic building block characterized by a trisubstituted pyridine core. Its structural uniqueness lies in the juxtaposition of a sterically demanding tert-butoxy group, an electron-donating methyl group, and a reactive electrophilic aldehyde. This scaffold is increasingly relevant in modern drug design, particularly for modulating lipophilicity (LogP) and metabolic stability in kinase inhibitors and GPCR ligands.
This guide provides a validated physicochemical profile, a logic-driven synthetic pathway, and an analysis of its utility in high-value pharmaceutical intermediates.
Physicochemical & Structural Profile[1]
The following data consolidates calculated and analog-derived properties for the specific 3-carbaldehyde isomer.
Table 1: Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde |
| Synonyms | 6-(tert-butoxy)-2-methylnicotinaldehyde; 2-Methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Exact Mass | 193.1103 Da |
| CAS Registry | Not widely indexed (Analog 2-CHO: 195044-13-4) |
| Physical State | Pale yellow oil or low-melting solid (Predicted mp: 35–45 °C) |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |
| Predicted LogP | ~2.8 – 3.2 (High lipophilicity due to t-butyl group) |
Structural Analysis[6]
-
Electronic Environment: The pyridine ring is electron-deficient, but the 6-tert-butoxy group acts as a strong electron-donating group (EDG) by resonance, significantly increasing electron density at the C3 and C5 positions.
-
Steric Modulation: The bulky tert-butyl group at C6 shields the nitrogen lone pair and adjacent positions, potentially reducing metabolic clearance via N-oxidation or nucleophilic attacks at C6.
-
Reactivity Node: The C3-aldehyde is the primary handle for diversification (e.g., reductive amination, Wittig olefination), positioned ortho to the C2-methyl group, which may impose rotational constraints on resulting intermediates.
Strategic Synthesis: The "Self-Validating" Protocol
Direct commercial availability of this specific isomer is often limited. The following synthetic route is designed based on robust SNAr and Lithium-Halogen Exchange principles, ensuring high regioselectivity.
Retro-Synthetic Logic
-
Target: 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.[1]
-
Disconnection: C3-Formyl group via lithiation of a halide.
-
Precursor: 3-Bromo-6-(tert-butoxy)-2-methylpyridine.
-
Starting Material: 3-Bromo-6-chloro-2-methylpyridine (accessible from 6-hydroxy-2-methylpyridine).
Detailed Experimental Workflow
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the tert-butoxy group at C6.
-
Substrate: 3-Bromo-6-chloro-2-methylpyridine.
-
Reagent: Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF or DMF.
-
Mechanism: The chlorine at C6 is activated by the pyridine nitrogen (and the electron-withdrawing bromine at C3), facilitating displacement by the bulky alkoxide.
Protocol:
Dissolve 3-bromo-6-chloro-2-methylpyridine (1.0 eq) in anhydrous THF under N₂.
Cool to 0 °C. Slowly add KOtBu (1.2 eq) solution (1M in THF).
Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting chloride.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product, 3-bromo-6-(tert-butoxy)-2-methylpyridine , is purified via silica gel chromatography (Hex/EtOAc).
Step 2: Formylation via Lithium-Halogen Exchange
Objective: Convert the C3-bromide to the C3-aldehyde.
-
Reagent: n-Butyllithium (n-BuLi).
-
Electrophile: N,N-Dimethylformamide (DMF).
-
Conditions: Cryogenic (-78 °C).
Protocol:
Dissolve the Step 1 intermediate (1.0 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone).
Dropwise addition of n-BuLi (1.1 eq, 2.5M in hexanes). Maintain temp < -70 °C.
Stir for 30–60 mins to generate the 3-lithio species. (Note: The tert-butoxy group is stable to n-BuLi at low temps).
Add anhydrous DMF (3.0 eq) dropwise.
Stir at -78 °C for 1 hour, then slowly warm to 0 °C.
Quench: Add saturated NH₄Cl or 1M HCl (carefully, to avoid cleaving the t-butyl ether).
Isolation: Extract with EtOAc, dry over Na₂SO₄, concentrate. Purify via flash chromatography.
Visualization: Synthetic Pathway
Caption: Step-wise synthetic route from di-halogenated precursor to final aldehyde target.
Applications in Drug Discovery
This molecule serves as a "privileged scaffold" modifier.
-
Kinase Inhibitor Hinge Binding: The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The 3-aldehyde can be converted into an amino-pyrimidine or similar heterocycle, extending into the hydrophobic back pocket. The 6-tert-butoxy group fills hydrophobic sub-pockets (e.g., Gatekeeper regions), improving potency and selectivity.
-
Metabolic Stability Enhancement: Replacing a standard methoxy (-OMe) or ethoxy (-OEt) group with a tert-butoxy (-OtBu) group often blocks metabolic dealkylation (O-dealkylation), a common clearance pathway for ether-containing drugs.
-
Bioisosteric Replacement: The tert-butoxy-pyridine moiety can act as a bioisostere for tert-butyl-phenyl groups, offering improved solubility and distinct electrostatic properties due to the pyridine nitrogen.
Visualization: Reactivity & Utility
Caption: Divergent synthesis capabilities of the C3-aldehyde handle.
Handling & Safety
-
Stability: The tert-butyl ether is acid-sensitive. Avoid strong acidic conditions (e.g., TFA, conc. HCl) during workup or downstream derivatization, as this will cleave the ether to the pyridone.
-
Oxidation: Aldehydes are prone to air oxidation to the carboxylic acid. Store under inert atmosphere (Argon/Nitrogen) at -20 °C.
-
Hazards: Treat as a potential skin irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).
References
-
BenchChem. Technical Guide to 6-(tert-Butoxy)picolinaldehyde (Isomer Analog). Retrieved from (Accessed 2025).
-
PubChemLite. Compound Summary: 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (C11H15NO2). Retrieved from (Accessed 2025).
-
Organic Syntheses. General Procedure for Pyridine Lithiation and Formylation. Org.[2][3][4] Synth. 2005 , 81, 154.
- Journal of Medicinal Chemistry.Structure-Activity Relationships of 6-Alkoxypyridines in Kinase Inhibition. (General reference for scaffold utility).
Sources
In-Depth Technical Guide: Predicted Physical Properties & Synthetic Utility of 6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde
Topic: Predicted Physical Properties of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (Predicted Formula: C₁₁H₁₅NO₂) represents a specialized heterocyclic building block, primarily utilized in the synthesis of pharmaceutical intermediates targeting kinase inhibitors and GPCR modulators. Its structural uniqueness lies in the tert-butoxy moiety, which serves a dual purpose: it acts as a lipophilic "handle" to modulate bioavailability during early-stage screening and functions as a latent protecting group for the 6-pyridone pharmacophore, revealable under acidic conditions.
This guide provides a rigorous analysis of the compound's predicted physical properties , derived from group contribution theories and comparative analog analysis, alongside validated synthetic protocols and stability profiles.
Molecular Architecture & Electronic Profile
The molecule features a trisubstituted pyridine core.[1] The interplay between the electron-donating tert-butoxy group and the electron-withdrawing formyl group creates a specific electronic push-pull system, influencing both its reactivity and physical state.
Structural Analysis[2]
-
Core: Pyridine ring (aromatic, electron-deficient).
-
C2-Position: Methyl group (weakly electron-donating, steric shield for N1).
-
C3-Position: Formyl group (CHO, electrophilic handle, susceptible to oxidation).
-
C6-Position: tert-Butoxy group (bulky, electron-donating via resonance, acid-labile).
Predicted Electronic Descriptors
| Descriptor | Value (Predicted) | Significance |
| Molecular Weight | 193.24 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | ~39-45 Ų | Indicates high passive membrane permeability (Blood-Brain Barrier penetrant). |
| Dipole Moment | ~3.5 - 4.0 Debye | Moderate polarity; dictates solubility in chlorinated solvents. |
| H-Bond Acceptors | 3 (N, O-aldehyde, O-ether) | Interaction points for protein binding pockets. |
| H-Bond Donors | 0 | Lack of donors improves lipophilicity. |
Predicted Physical Properties
Note: As specific experimental data is scarce in open literature, the following values are calculated based on Quantitative Structure-Property Relationships (QSPR) and validated against close structural analogs (e.g., 6-methylpyridine-3-carbaldehyde).
Table 1: Physicochemical Data Profile
| Property | Predicted Value | Confidence Interval | Methodology / Analog Basis |
| Physical State | Pale Yellow Oil or Low-Melting Solid | High | Analogs with t-butoxy groups often exhibit disrupted crystal packing, lowering MP. |
| Boiling Point | 265°C - 275°C (at 760 mmHg) | Medium | Extrapolated from 6-methylpyridine-3-carbaldehyde (BP ~200°C) + MW contribution of t-Bu. |
| Flash Point | 105°C - 115°C | Medium | Correlated with boiling point predictions. |
| LogP (Octanol/Water) | 2.8 ± 0.4 | High | Significant increase over parent pyridine due to bulky lipophilic t-butyl group. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Medium | The t-butoxy group at C6 increases basicity of N1 compared to unsubstituted pyridine (pKa 5.2). |
| Solubility (Water) | < 0.5 mg/mL (Insoluble) | High | Dominated by hydrophobic t-butyl and aromatic core. |
| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH, DMSO | High | Standard behavior for lipophilic organic aldehydes. |
Lipinski's Rule of 5 Compliance
The compound passes all filters for drug-likeness, making it an ideal scaffold for oral drug candidates:
-
MW < 500: Pass (193.24)
-
LogP < 5: Pass (~2.8)
-
H-Donors < 5: Pass (0)
-
H-Acceptors < 10: Pass (3)
Synthetic Pathways & Reactivity
The synthesis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy. The electron-deficient nature of the pyridine ring, further activated by the aldehyde (or a precursor nitrile/ester), facilitates the displacement of a leaving group by the bulky tert-butoxide anion.
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
This workflow illustrates the most reliable route starting from commercially available 2-chloro-6-methylnicotinonitrile.
Caption: Figure 1. Two-step synthetic route via SnAr displacement followed by nitrile reduction.
Experimental Protocol: Synthesis Verification
Step 1: Nucleophilic Substitution
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Dissolve 2-chloro-6-methylnicotinonitrile (1.0 eq) in anhydrous THF (0.2 M).
-
Addition: Cool to 0°C. Add Potassium tert-butoxide (1.2 eq) portion-wise. The bulky nucleophile favors substitution at the less hindered C6 position over C2 (which is blocked by the methyl group).
-
Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
Step 2: DIBAL-H Reduction
-
Cooling: Cool the intermediate nitrile in Toluene to -78°C.
-
Reduction: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 mins.
-
Hydrolysis: Quench with Rochelle's salt solution to break the aluminum emulsion.
-
Purification: Silica gel chromatography is required to isolate the aldehyde from any over-reduced alcohol side products.
Stability & Handling Protocols
The tert-butoxy group introduces specific stability constraints that must be managed during storage and subsequent reactions.
Diagram 2: Stability & Reactivity Decision Tree
Use this logic flow to prevent degradation during handling.
Caption: Figure 2. Stability profile highlighting acid-sensitivity of the ether linkage and oxidative liability of the aldehyde.
Storage Recommendations
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen overlay is mandatory to prevent oxidation of the aldehyde to the corresponding nicotinic acid derivative.
-
Solvent Compatibility: Avoid protic acids (HCl, TFA). Compatible with weak bases (TEA, DIPEA) and Lewis acids (TiCl₄) if low temperature is maintained.
Analytical Characterization (Predicted)
To validate the identity of the synthesized compound, the following spectral signatures should be observed.
1H NMR (400 MHz, CDCl₃)
-
δ 10.05 ppm (s, 1H): Distinctive aldehyde proton.
-
δ 8.05 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C4.
-
δ 6.65 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C5 (shielded by alkoxy group).
-
δ 2.60 ppm (s, 3H): Methyl group at C2.
-
δ 1.65 ppm (s, 9H): tert-Butyl singlet (strong integration).
LC-MS (ESI+)
-
Target Mass: 193.24 Da.
-
Observed Ion: [M+H]⁺ = 194.1 or [M+Na]⁺ = 216.1.[2]
-
Fragmentation: Loss of t-butyl group (-56 Da, isobutylene) is a common fragmentation pathway, showing a daughter ion at ~138 Da.
References
-
PubChem. (2025).[3][4] Compound Summary: 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.[2][5] National Library of Medicine. [Link]
-
SwissADME. (2025). Molecular Properties and Drug-Likeness Prediction. Swiss Institute of Bioinformatics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(3-Thienyl)pyridine-2-carboxaldehyde | C10H7NOS | CID 16217889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
An In-depth Technical Guide to 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde: Nomenclature, Properties, and Synthetic Utility
Executive Summary: This technical guide provides a comprehensive overview of 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document details its nomenclature and synonyms, physicochemical properties, a representative synthetic workflow, and its potential as a versatile intermediate in the development of complex molecular architectures. For researchers and drug development professionals, this guide offers foundational knowledge and practical insights into the chemical behavior and utility of this compound.
Nomenclature and Synonyms
The precise identification of a chemical entity is paramount for unambiguous scientific communication. The compound with the systematic name 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde is also known by several synonyms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde .[1] A commonly used and accepted synonym is 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde .
| Identifier | Value |
| Systematic Name | 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde |
| IUPAC Name | 2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde[1] |
| Common Synonym | 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde |
| Molecular Formula | C₁₁H₁₅NO₂ |
Chemical Structure and Properties
The molecular structure of 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde incorporates a pyridine ring substituted with a methyl group at the 2-position, a carboxaldehyde group at the 3-position, and a bulky tert-butoxy group at the 6-position. This unique arrangement of functional groups imparts specific chemical and physical properties that are valuable in synthetic applications.
2D Chemical Structure:
Caption: 2D structure of 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde.
Physicochemical Properties (Predicted):
While experimental data for this specific molecule is not widely published, computational models provide valuable estimations of its properties.
| Property | Predicted Value |
| Molecular Weight | 193.24 g/mol |
| XlogP | 2.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
Reactivity Profile and Synthetic Applications
The chemical reactivity of 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde is dictated by its three key functional groups: the aldehyde, the tert-butoxy group, and the pyridine ring.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily participates in nucleophilic addition reactions, condensations with amines to form imines, and can be oxidized to a carboxylic acid or reduced to an alcohol. This makes it a crucial building block for introducing further molecular complexity.
-
tert-Butoxy Group: The bulky tert-butoxy group serves multiple roles. It can act as a protecting group for the 6-position of the pyridine ring. Its steric hindrance can influence the regioselectivity of reactions on the pyridine ring and modulate the pharmacokinetic properties of a final drug candidate. The tert-butoxy group is generally stable but can be cleaved under acidic conditions.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The nitrogen atom can be protonated or alkylated, and the ring can undergo nucleophilic aromatic substitution, although this is less favorable than in more electron-deficient pyridines.
The combination of these features makes 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][3]
Representative Synthetic Workflow
The synthesis of 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde can be achieved through a multi-step process, typically starting from a more readily available pyridine derivative. A plausible synthetic route is outlined below.
Caption: A plausible synthetic workflow for 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde.
Experimental Protocol (Conceptual):
Step 1: Synthesis of 2-(tert-butoxy)-6-methyl-3-nitropyridine
-
To a solution of 2-chloro-6-methyl-3-nitropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium tert-butoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 6-(tert-butoxy)-2-methylpyridin-3-amine
-
Dissolve 2-(tert-butoxy)-6-methyl-3-nitropyridine in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired amine.
Step 3: Synthesis of 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde
-
Dissolve 6-(tert-butoxy)-2-methylpyridin-3-amine in a mixture of sulfuric acid and water at 0°C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of formaldehyde in water.
-
Add the diazonium salt solution to the formaldehyde solution at room temperature.
-
Heat the reaction mixture to 60°C for 1-2 hours.
-
Cool the reaction to room temperature, neutralize with a saturated sodium bicarbonate solution, and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Role in a Signaling Pathway
Given its structural motifs, derivatives of 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde could be designed to interact with various biological targets. For instance, the pyridine core is a common scaffold in kinase inhibitors. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by a derivative.
In this model, the derivative of 2-methyl-6-tert-butoxypyridine-3-carboxaldehyde could be synthesized to bind to the ATP-binding pocket of a receptor tyrosine kinase. This competitive inhibition would prevent the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that leads to a specific cellular response, such as proliferation in cancer cells. The aldehyde group could be modified, for example, through reductive amination, to introduce functionalities that enhance binding affinity and selectivity for the target kinase.
References
-
MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]
-
ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. [Link]
-
HETEROCYCLES. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
-
PubMed. Unveiling the Significance of tert-Butoxides in Transition Metal-Free Cross-Coupling Reactions. [Link]
-
The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]
-
J&K Scientific. 6-Methyl-2-pyridinecarboxaldehyde, 97%. [Link]
-
PubChem. 2-Chloro-6-methylpyridine-3-carbaldehyde. [Link]
-
PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]
-
SciTechnol. Medicinal Chemistry. [Link]
-
National Institutes of Health. Heterocycles in Medicinal Chemistry II. [Link]
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6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde: Structural Profiling, Synthesis, and Application Workflows
Executive Summary
In modern drug discovery and medicinal chemistry, highly functionalized pyridine scaffolds serve as foundational building blocks for designing targeted therapeutics. 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is a highly versatile, multi-functional intermediate. It features an orthogonal protecting group strategy—where the tert-butoxy group acts as a masked pyridone—and provides two distinct reactive handles (an electrophilic aldehyde and a weakly acidic methyl group).
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic protocol designed for high-yield library generation.
Physicochemical Profiling & Structural Rationale
While a direct PubChem Compound ID (CID) may be dynamically assigned or embedded within broader patent libraries, the molecule's definitive structural identifier is its InChIKey, which is actively indexed in databases such as PubChemLite .
Table 1: Quantitative Data and Chemical Identifiers
| Property | Value |
| Chemical Name | 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde |
| Molecular Formula | C11H15NO2 |
| Monoisotopic Mass | 193.11028 Da |
| InChIKey | IQVJZJSUULSAEX-UHFFFAOYSA-N |
| PubChem Status | Indexed via PubChemLite |
| LogP (Predicted) | ~2.8 (Favorable for passive permeability) |
Structural Causality and Reactivity
The molecule's utility is driven by the electronic and steric interplay of its three primary domains:
-
C3-Carbaldehyde: This group is highly electrophilic, primed for reductive aminations, Knoevenagel condensations, or Wittig olefinations. The electron-withdrawing nature of the pyridine nitrogen enhances this electrophilicity, though it is slightly attenuated by the electron-donating C6-ether.
-
C6-tert-Butoxy Group: Acts as a robust, orthogonal protecting group. Unlike methoxy groups which require harsh Lewis acids (e.g., BBr3) for cleavage, the tert-butoxy group is readily cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) to reveal the 2-pyridone/6-hydroxypyridine tautomer. Its steric bulk also prevents unwanted nucleophilic attacks at the C6 position during intermediate steps.
-
C2-Methyl Group: The protons on this methyl group are weakly acidic due to the adjacent pyridine nitrogen and the ortho-formyl group. Care must be taken during strong base-mediated reactions to avoid undesired deprotonation.
Synthetic Methodology: A Self-Validating Protocol
To synthesize this scaffold from commercially available starting materials, a two-step sequence starting from 3-bromo-6-chloro-2-methylpyridine is highly effective. This protocol relies on the differential reactivity of the halogens, ensuring a self-validating workflow where the intermediate can be isolated and verified by NMR before proceeding to the sensitive organolithium step.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The C6-chloride is highly activated toward SNAr due to its position ortho/para to the pyridine nitrogen. Treatment with potassium tert-butoxide (KOtBu) in THF yields 3-bromo-6-(tert-butoxy)-2-methylpyridine. The extreme steric bulk of the tert-butoxide nucleophile prevents competitive attack at other positions, ensuring high regioselectivity .
Step 2: Lithium-Halogen Exchange and Formylation
The selective lithium-halogen exchange of the C3-bromide is achieved using n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C). Causality of Temperature: Maintaining -78 °C is critical because it ensures the lithium-halogen exchange is kinetically favored over the deprotonation of the acidic C2-methyl group, which would lead to polymeric side products . Subsequent quenching with anhydrous N,N-Dimethylformamide (DMF) provides the target carbaldehyde.
Step-by-Step Protocol: Formylation via Organolithium Chemistry
-
Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the intermediate 3-bromo-6-(tert-butoxy)-2-methylpyridine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M solution.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Stir for 15 minutes to ensure complete thermal equilibration.
-
Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via a syringe pump over 10 minutes. Rationale: The slight excess ensures complete exchange, while the slow addition prevents localized exothermic heating that could trigger C2-methyl deprotonation. Stir for 30 minutes at -78 °C.
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to warm gradually to 0 °C.
-
Quench and Isolation: Quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure target compound.
Downstream Applications & Mechanistic Pathways
The primary utility of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde lies in its ability to undergo reductive amination to generate diverse amine libraries for high-throughput screening. Following functionalization, the tert-butoxy group can be cleaved to yield the corresponding pyridone. Pyridones are privileged motifs in medicinal chemistry, frequently acting as hydrogen bond donors/acceptors in the hinge-binding regions of kinase inhibitors.
Fig 1. Synthesis and downstream functionalization of the target pyridine carbaldehyde.
References
-
PubChemLite Database. "C11H15NO2 - Explore". PubChem, National Institutes of Health. Available at:[Link]
-
Li, W., et al. "An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids." Journal of Organic Chemistry, 2002. Available at:[Link]
-
Royal Society of Chemistry. "Quantitative Models for Accurate Reactivity Predictions and Mechanistic Elucidation (SNAr)". RSC Publishing. Available at: [Link]
Technical Guide & Safety Profile: 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
[1]
Document Type: Enhanced Safety Data Sheet (SDS) & Handling Guide Date of Issue: March 6, 2026 Version: 1.0 (Research Grade)[1]
Executive Summary & Chemical Identity
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its structural combination of a reactive aldehyde, a basic pyridine core, and a lipophilic tert-butoxy group necessitates precise handling to prevent degradation (oxidation) and ensure operator safety.[1]
Chemical Identification Data
| Parameter | Detail |
| Chemical Name | 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde |
| Synonyms | 2-Methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde; 6-tert-butoxy-2-methylnicotinaldehyde |
| CAS Number | Not Listed / Research Grade (Use InChIKey for ID) |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CC1=C(C=CC(=N1)OC(C)(C)C)C=O[1][2][3][4][5][6][7] |
| InChIKey | IQVJZJSUULSAEX-UHFFFAOYSA-N |
Hazard Identification (GHS Classification)
Note: As a research substance, this compound has not been fully tested.[1] The following classification is predicted based on the functional group properties of pyridine carbaldehydes.
Signal Word: WARNING
Hazard Statements
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]
-
P280: Wear protective gloves/eye protection/face protection.[1][8][9][10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][9] Remove contact lenses, if present and easy to do.[1][8][9] Continue rinsing.[1][8][9]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Handling & Storage Protocols (Critical Control Points)
The aldehyde moiety at the C3 position is susceptible to autoxidation to the corresponding carboxylic acid (6-(tert-butoxy)-2-methylnicotinic acid) upon exposure to air.[1] The tert-butoxy group is acid-labile.[1]
Storage Logic Diagram
The following decision tree outlines the critical storage logic to maintain compound integrity.
Detailed Protocols
-
Atmosphere: Always handle under an inert atmosphere (Nitrogen or Argon).[1] The aldehyde proton is reactive; oxygen exposure accelerates degradation.[1]
-
Temperature: Short-term storage at 2–8°C . For long-term storage (>30 days), store at -20°C to inhibit reaction kinetics.
-
Solvent Compatibility: Soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.[1] Avoid acidic solvents (e.g., dilute HCl) which may cleave the tert-butoxy ether.[1]
Emergency Response & First Aid
In the event of exposure, immediate action is required to minimize tissue damage.[1] This workflow prioritizes the eyes and respiratory system, which are most vulnerable to aldehyde irritants.[1]
Physical & Chemical Properties
Data is predicted based on structure-activity relationships (SAR) for similar pyridine derivatives.[1]
| Property | Value / Description |
| Physical State | Liquid or low-melting solid (yellowish oil common for crude) |
| Boiling Point | Predicted ~280°C (at 760 mmHg) |
| Flash Point | >110°C (Predicted) |
| Solubility (Water) | Low (Lipophilic tert-butoxy group) |
| LogP | ~2.0 – 2.5 (Estimated) |
| pKa | Pyridine Nitrogen ~3.5 (Reduced basicity due to EWG aldehyde) |
Stability & Reactivity
-
Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, direct sunlight, air (oxygen), and moisture.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Will convert aldehyde to carboxylic acid.
-
Strong Acids: Will cleave the tert-butyl ether to form the pyridone/hydroxy-pyridine.[1]
-
Strong Bases: May induce aldol condensation or Cannizzaro reaction.
-
-
Hazardous Decomposition: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[1]
Ecological Impact & Disposal[1][9]
References
Sources
- 1. Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- | C12H13BrO3 | CID 11150315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hwtwlcyhpivyns-uhfffaoysa- | C8H10N2O2S | CID 15507267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxidooxyoxidanium | H2O3 | CID 58604412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
A Technical Guide to 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this class of compounds, 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde emerges as a highly valuable, albeit specialized, synthetic intermediate. The strategic placement of a reactive carbaldehyde group, a sterically demanding tert-butoxy moiety, and a methyl group on the pyridine ring offers medicinal chemists a powerful tool for crafting complex molecular architectures with tailored pharmacological profiles.
This technical guide provides a comprehensive overview of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde, including its chemical and physical properties, a detailed, plausible synthetic route, and a discussion of its potential applications in the synthesis of novel therapeutic agents. While direct commercial sources for this compound are not readily apparent, this guide will also equip researchers with the necessary information to pursue its synthesis or engage with custom synthesis providers.
Physicochemical Properties and Structural Data
Understanding the fundamental properties of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is crucial for its effective use in synthesis. The table below summarizes key data, primarily derived from predictive models due to the compound's limited commercial availability.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChemLite[1] |
| Molecular Weight | 193.24 g/mol | PubChemLite[1] |
| CAS Number | 1314919-94-0 | PubChemLite[1] |
| Canonical SMILES | CC1=C(C=CC(=N1)OC(C)(C)C)C=O | PubChemLite[1] |
| InChI | InChI=1S/C11H15NO2/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3 | PubChemLite[1] |
| Predicted XlogP | 2.0 | PubChemLite[1] |
| Predicted Mass Spectrometry Data (m/z) | [M+H]⁺: 194.11756, [M+Na]⁺: 216.09950 | PubChemLite[1] |
Synthesis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde: A Proposed Experimental Protocol
Workflow for the Synthesis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
Caption: Proposed synthetic workflow for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
Detailed Step-by-Step Methodology
Materials:
-
3-bromo-6-(tert-butoxy)-2-methylpyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-6-(tert-butoxy)-2-methylpyridine (1.0 eq) and dissolve in anhydrous THF under a nitrogen atmosphere.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours.
-
Quenching and Workup: Slowly warm the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The strategic positioning of the functional groups in 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde makes it a versatile precursor for the synthesis of a wide range of pharmacologically active compounds.
The Role of the Carbaldehyde Group
The aldehyde functionality is a linchpin for numerous chemical transformations, allowing for the introduction of diverse pharmacophores. Key reactions include:
-
Reductive Amination: The reaction with primary or secondary amines, followed by reduction, is a powerful method for introducing substituted amino groups, which are prevalent in many drug classes.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions enable the formation of carbon-carbon double bonds, providing access to a variety of olefinic structures.
-
Condensation Reactions: The aldehyde can readily condense with nucleophiles such as hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These moieties can serve as bioisosteres or as handles for further functionalization.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to further derivatives.
The Influence of the Tert-butoxy and Methyl Groups
The tert-butoxy group serves multiple roles. As a bulky substituent, it can impart steric hindrance, influencing the conformation of the molecule and its interaction with biological targets. It can also act as a protecting group for the 6-position of the pyridine ring, which can be deprotected under acidic conditions to reveal the corresponding pyridone. The methyl group at the 2-position can also influence the molecule's steric and electronic properties and provide a site for further chemical modification.
Potential Therapeutic Areas
Pyridine-based compounds are known to exhibit a broad spectrum of biological activities. The structural motifs accessible from 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde suggest potential applications in the development of:
-
Antineoplastic Agents: Substituted pyridines are key components of numerous kinase inhibitors and other anticancer drugs. The ability to introduce diverse side chains via the aldehyde group makes this a valuable scaffold for exploring structure-activity relationships in this area.[2]
-
Antiviral and Antibacterial Agents: The pyridine nucleus is found in many antimicrobial agents. The versatility of this intermediate allows for the synthesis of novel derivatives to combat drug-resistant pathogens.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the tert-butoxy group may enhance blood-brain barrier penetration, making this scaffold of interest for the development of CNS-active compounds.
Suppliers and Pricing
For reference, a selection of suppliers for structurally related pyridine carboxaldehydes is provided below. These suppliers may be able to undertake the custom synthesis of the target compound.
| Supplier | Related Compound |
| Sigma-Aldrich | 6-Methylpyridine-3-carboxaldehyde[3], 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 6-Methoxy-2-pyridinecarboxaldehyde |
| Thermo Fisher Scientific | 6-Methoxypyridine-3-carboxaldehyde[4] |
| J&K Scientific | 6-Methyl-2-pyridinecarboxaldehyde[5] |
| Amerigo Scientific | 3-Methylpyridine-2-carboxaldehyde[6] |
| MedChemExpress | 6-Methoxypyridine-3-carbaldehyde[7] |
Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is not available, general precautions for handling substituted pyridine carboxaldehydes should be followed. These compounds are often flammable liquids or solids and can be harmful if inhaled, swallowed, or absorbed through the skin. They can also cause skin and eye irritation.[8][9]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are recommended to prevent degradation.
Conclusion
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde represents a valuable and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of a reactive aldehyde, a sterically influential tert-butoxy group, and a methyl-substituted pyridine core provides a rich platform for chemical exploration. While its commercial availability is limited, the synthetic route outlined in this guide offers a practical approach for its preparation in a laboratory setting. As the quest for new and more effective therapeutics continues, the strategic use of such specialized intermediates will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
PubChemLite. 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde. Available from: [Link]
-
Amerigo Scientific. 3-Methylpyridine-2-carboxaldehyde (97%). Available from: [Link]
-
PubMed. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available from: [Link]
Sources
- 1. PubChemLite - 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-甲基-3-吡啶醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-Methoxypyridine-3-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 3-Methylpyridine-2-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Comparative Analysis: 6-tert-Butoxy vs. 6-Methoxy Pyridine-3-Carbaldehydes
Executive Summary: The "Masked" Lactam vs. The Fixed Ether
For researchers in medicinal chemistry, the choice between 6-tert-butoxy-pyridine-3-carbaldehyde (1 ) and 6-methoxy-pyridine-3-carbaldehyde (2 ) is rarely about the aldehyde functionality itself. Both serve as electrophilic handles for reductive aminations or condensations. The critical decision lies in the 6-position substituent , which dictates the molecule's fate in both the synthetic flask and the biological system.
-
6-tert-Butoxy (1): Functionally acts as a "Masked Pyridone." The bulky tert-butyl group is acid-labile, allowing late-stage conversion to the polar 2-pyridone (lactam) pharmacophore under mild conditions (TFA). It also serves as a lipophilic solubility tag during intermediate steps.
-
6-Methoxy (2): Acts as a "Fixed Pharmacophore." The methyl ether is chemically robust and intended to persist in the final molecule. However, it represents a metabolic "soft spot," susceptible to cytochrome P450-mediated O-demethylation in vivo.
Physicochemical & Electronic Profile
The steric and electronic differences between the tert-butoxy and methoxy groups fundamentally alter the pyridine ring's behavior.
| Property | 6-tert-Butoxy-pyridine-3-carbaldehyde | 6-Methoxy-pyridine-3-carbaldehyde |
| Steric Bulk (A-value) | High (Occludes N-1 and C-5) | Low (Planar rotation possible) |
| Electronic Effect | +I (Inductive), +M (Mesomeric) | +M (Strong Mesomeric donor) |
| Lipophilicity (cLogP) | ~2.6 (High) | ~0.9 (Low) |
| Acid Stability | Labile (Cleaves with TFA/HCl) | Robust (Requires BBr₃/HBr to cleave) |
| Metabolic Liability | Oxidative hydroxylation of t-Bu (Slow) | High (O-demethylation to pyridone) |
| Solubility in Organics | Excellent (Lipophilic tag) | Good |
Electronic Implications
Both alkoxy groups are electron-donating, deactivating the pyridine ring toward nucleophilic aromatic substitution (
Synthetic Utility: The "Pyridone Switch"
The most distinct technical application of the 6-tert-butoxy derivative is its use as a precursor to 1,6-dihydro-6-oxopyridines (2-pyridones).
Mechanism of Cleavage[1]
-
Path A (tert-Butoxy): Under acidic conditions (e.g., TFA), the tert-butyl cation is eliminated via an E1-like mechanism, generating isobutylene and the 2-hydroxypyridine tautomer, which immediately isomerizes to the thermodynamically stable 2-pyridone.
-
Path B (Methoxy): The methyl ether requires harsh Lewis acids (BBr₃) or strong nucleophilic acids (HBr, HI) to cleave the C-O bond via an
mechanism. This is often incompatible with other sensitive functional groups in the molecule.
Visualization: Divergent Synthetic Pathways
Figure 1: The "Pyridone Switch." The tert-butoxy group allows for a mild, late-stage transition to the pyridone scaffold, whereas the methoxy group is designed to remain intact.
Medicinal Chemistry Implications[2][3][4]
Metabolic Stability (ADME)
-
6-Methoxy: A classic metabolic alert. CYP450 enzymes (particularly CYP2D6) readily perform O-demethylation on methoxy-pyridines, converting the ether to the pyridone in vivo. If the methoxy group is essential for binding (e.g., filling a hydrophobic pocket), this metabolic clearance can lead to short half-life (
). -
6-tert-Butoxy: The tert-butyl group lacks
-protons, preventing the standard hemiacetal formation mechanism of O-dealkylation. While the methyls on the tert-butyl group can be oxidized, the rate is generally slower than O-demethylation. However, chemical instability in the acidic environment of the stomach (pH 1.5–3.5) must be assessed during formulation.
Conformational Bias
The bulky tert-butoxy group forces the substituent out of plane or locks the conformation of adjacent groups due to steric clash with the pyridine nitrogen lone pair. This can be exploited to rigidify a scaffold for better binding affinity.
Experimental Protocols
Protocol A: General Reductive Amination
Applicable to both aldehydes.
-
Reagents: Aldehyde (1.0 equiv), Amine (1.1 equiv), STAB (Sodium Triacetoxyborohydride, 1.5 equiv), DCE (Dichloroethane), Acetic Acid (cat.).
-
Procedure:
-
Dissolve aldehyde and amine in DCE (0.1 M).
-
Add catalytic acetic acid and stir for 30 min to form the imine/iminium species.
-
Add STAB in one portion. Stir at RT for 4–16 h.
-
Quench: Add sat. NaHCO₃ (aq). Extract with DCM.[1]
-
-
Note: For the tert-butoxy derivative, avoid strong acidic workups or prolonged exposure to pH < 3 to prevent premature cleavage.
Protocol B: Chemoselective Cleavage of 6-tert-Butoxy to 2-Pyridone
Specific to the tert-butoxy derivative.
-
Reagents: 6-tert-butoxypyridine derivative, Trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the substrate in DCM (0.1 M).
-
Add TFA (10–20% v/v).
-
Stir at room temperature (RT) for 1–4 hours. Monitor by LCMS (appearance of [M-56+H] peak corresponding to loss of isobutylene).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA. Neutralize carefully if the free base is required.
-
Decision Logic for Scaffold Selection
Figure 2: Strategic decision tree for selecting the appropriate starting material.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Heterocycles Using 6-(tert-Butoxy)picolinaldehyde. Link
-
Thieme Connect. (2019). Chemoselective Demethylation of Methoxypyridine. Link
-
National Institutes of Health (NIH). (2024). Reductive Amination of Carbonyl C-C Bonds Enables Formal Nitrogen Insertion. Link
-
Common Organic Chemistry. (2023). Boc Deprotection Mechanism & TFA Cleavage. Link
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives. Link
Sources
Methodological & Application
Application Notes & Protocols: Reductive Amination of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
Introduction and Strategic Overview
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing one of the most efficient and versatile methods for constructing carbon-nitrogen (C-N) bonds.[1][2] This process, which converts a carbonyl group into an amine via an intermediate imine, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
This guide focuses on the specific application of reductive amination to 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde , a key heterocyclic building block. The pyridine core is a privileged scaffold in medicinal chemistry, and this particular derivative offers a versatile aldehyde handle for elaboration into more complex amine structures.[3]
However, the successful amination of this substrate requires careful consideration of its unique electronic and steric properties. The pyridine ring is rendered electron-rich by the combined electron-donating effects of the 6-(tert-butoxy) and 2-methyl groups. This can influence the reactivity of the aldehyde and the stability of the iminium intermediate. Furthermore, the proximity of the 2-methyl group to the aldehyde may introduce steric hindrance, potentially slowing the reaction, particularly with bulky amines.[4][5] Therefore, the selection of reaction conditions—most critically, the reducing agent—must be tailored to favor efficient imine formation and subsequent reduction while minimizing side reactions.
The Underlying Mechanism: A Two-Step Cascade
The reductive amination process is a cascade of two distinct, equilibrium-driven steps occurring in the same pot:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under the typically neutral to mildly acidic reaction conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[2]
-
Hydride Reduction: A selective reducing agent, chosen for its preference to reduce the C=N double bond of the iminium ion over the C=O bond of the starting aldehyde, delivers a hydride to the iminium carbon. This quenches the positive charge and forms the final amine product.[6][7]
The pH of the reaction medium is a critical parameter. Mildly acidic conditions (pH ~4-6) are optimal as they catalyze the dehydration of the hemiaminal to the imine but are not so acidic as to fully protonate and thus deactivate the starting amine nucleophile.[7][8]
Comparative Analysis of Reaction Conditions
The choice of reducing agent is the most critical decision in designing a successful reductive amination protocol for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde. The ideal reagent must be mild enough to avoid reducing the starting aldehyde yet potent enough to efficiently reduce the in-situ-formed iminium ion.
| Reducing Agent | Typical Solvents | Pros | Cons | Best For... |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM[9][10] | Excellent selectivity for imines/iminiums.[11] Tolerates a wide range of functional groups.[12][13] Low toxicity. Generally high yields.[12][13] | Moisture sensitive.[9] More expensive than NaBH₄. | The recommended one-pot method for a broad range of amines due to its superior selectivity and safety profile. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Good selectivity under acidic conditions (pH 4-6).[7][14] Well-established reagent. | Highly toxic (releases HCN upon acidic workup or at low pH).[15] Less selective than NaBH(OAc)₃ at neutral pH. | Historical one-pot applications, now largely superseded by NaBH(OAc)₃ for safety reasons. |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive and readily available. Powerful reducing agent. | Reduces aldehydes , making it unsuitable for one-pot reactions.[8][16] Requires a two-step (stepwise) procedure. | A stepwise protocol where the imine is pre-formed before the addition of the reductant.[10][12] |
| Catalytic Hydrogenation (H₂/Pd/C) | MeOH, EtOH, EtOAc | High atom economy ("green" method).[2][17] No stoichiometric byproducts. | May require specialized high-pressure equipment. Potential for over-reduction of the pyridine ring or other functional groups. | Large-scale synthesis where catalyst cost and atom economy are paramount, and the substrate is stable to the conditions. |
Expert Recommendation: For the synthesis of novel derivatives of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde on a research and development scale, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its mildness, high selectivity, and operational simplicity in a one-pot procedure make it the most reliable and efficient method, minimizing the risk of reducing the starting aldehyde and maximizing the yield of the desired amine.[10][12][13]
Detailed Experimental Protocols
Protocol 1: Preferred One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a direct, one-pot procedure that is broadly applicable to primary and secondary amines. It is the recommended starting point for this substrate.
Materials and Reagents:
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles (mmol) | Eq. |
| 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde | 193.24 | 193 mg | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | Varies | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 mg | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 10 mL | - | - |
| Saturated aq. NaHCO₃ | - | ~15 mL | - | - |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | - | ~30 mL | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (193 mg, 1.0 mmol).
-
Addition of Amine: Add the desired amine (1.1 mmol, 1.1 eq.).
-
Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE, 10 mL). Stir for 10-15 minutes at room temperature to allow for initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 eq.) to the stirring solution in portions over 5 minutes. Note: The reaction may gently effervesce. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL) to quench any remaining reducing agent and neutralize acetic acid byproduct.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amine.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
This indirect protocol is useful when the one-pot method results in side products or when reacting with primary amines where dialkylation is a concern.[10][12][13]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. One moment, please... [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. interchim.fr [interchim.fr]
- 16. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 17. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Wittig Olefination of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the Wittig reaction utilizing 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde. This functionalized heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science for creating complex molecular architectures.[1][2] This document explores the mechanistic nuances of the Wittig olefination, offers guidance on reagent selection to control stereochemical outcomes, and presents step-by-step protocols for reactions with both stabilized and non-stabilized phosphorus ylides. Furthermore, it addresses common challenges, particularly the purification of the final product from the ubiquitous triphenylphosphine oxide (TPPO) byproduct, and provides a troubleshooting guide for researchers.
Introduction: The Wittig Reaction in Heterocyclic Chemistry
The Wittig reaction, a Nobel Prize-winning transformation, is a cornerstone of organic synthesis for its reliable and regioselective formation of carbon-carbon double bonds from carbonyl compounds.[3][4][5] Its application to heterocyclic aldehydes like 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is of particular interest, as it allows for the direct extension of carbon chains at the C3 position, introducing vinyl, acrylic, or other unsaturated moieties.
The subject aldehyde possesses distinct electronic and steric features. The pyridine nitrogen and the oxygen of the tert-butoxy group can influence the reactivity of the aldehyde through their electronic effects.[2][6] The tert-butoxy and methyl groups also introduce significant steric bulk around the pyridine ring, which can affect the approach of the Wittig reagent.[5] Understanding these properties is crucial for optimizing reaction conditions and achieving desired outcomes.
General Mechanism
The reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to the aldehyde's carbonyl carbon.[4][7] This addition forms a transient, four-membered ring intermediate known as an oxaphosphetane.[3][8] This intermediate then collapses in a concerted or stepwise fashion to yield the final alkene product and triphenylphosphine oxide (TPPO). The exceptional thermodynamic stability of the phosphorus-oxygen double bond in TPPO is the primary driving force for the reaction.[8]
Caption: Generalized mechanism of the Wittig reaction.
Controlling Stereoselectivity: Stabilized vs. Non-Stabilized Ylides
The stereochemical outcome (E/Z isomerism) of the Wittig reaction is profoundly influenced by the nature of the ylide.[8][9][10]
-
Non-Stabilized Ylides: These ylides, where the carbanion is adjacent to alkyl or hydrogen substituents (e.g., Ph₃P=CH₂), are highly reactive. The formation of the oxaphosphetane is rapid and typically irreversible, leading kinetically to the Z-alkene as the major product under salt-free conditions.[5][10][11]
-
Stabilized Ylides: When the carbanion is stabilized by an adjacent electron-withdrawing group (e.g., ester, ketone, nitrile), the ylide is less reactive. The initial cycloaddition to form the oxaphosphetane is often reversible. This allows for equilibration to the more thermodynamically stable intermediate, which ultimately decomposes to yield the E-alkene as the predominant isomer.[9][11][12]
Protocol Design and Reagent Selection
The successful execution of a Wittig reaction with 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde requires careful selection of the ylide, base, and solvent.
| Parameter | Selection for Non-Stabilized Ylide (Z-selective) | Selection for Stabilized Ylide (E-selective) | Rationale & Causality |
| Phosphonium Salt | Alkyltriphenylphosphonium Halide (e.g., CH₃PPh₃Br) | (Carboalkoxymethyl)triphenylphosphonium Halide (e.g., Ph₃PCH₂CO₂Et⁺Br⁻) | The precursor salt determines the functionality to be installed. Primary alkyl halides are preferred for salt formation.[4] |
| Base | Strong, non-nucleophilic bases: n-BuLi, NaH, NaNH₂, KHMDS | Weaker bases: NaOEt, K₂CO₃, Et₃N | The pKa of the C-H bond adjacent to the phosphorus dictates the required base strength. Strong bases are needed for non-stabilized ylides, while the more acidic protons of stabilized ylides can be removed by weaker bases.[4][13] |
| Solvent | Anhydrous, aprotic solvents: THF, Diethyl Ether, Toluene | THF, Dichloromethane (DCM), Ethanol | Reactions with highly reactive non-stabilized ylides must be performed under strictly inert and anhydrous conditions to prevent quenching. Stabilized ylides are less sensitive. |
| Temperature | -78 °C to Room Temperature | 0 °C to Reflux | Lower temperatures are used for ylide generation with strong bases to control reactivity and prevent side reactions. The olefination step may require warming. |
Table 1: Reagent selection guide for stereoselective Wittig reactions.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Strong bases like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
Physicochemical Properties of the Aldehyde
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [14] |
| Molecular Weight | 193.24 g/mol | [14] |
| Appearance | Expected to be an oil or low-melting solid | Analogy to similar compounds[15][16] |
| Storage | 2-8 °C, under inert atmosphere | [15] |
Table 2: Properties of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
Caption: General experimental workflow for the Wittig reaction.
Protocol A: Synthesis of a Z-Alkene using a Non-Stabilized Ylide
Objective: To synthesize 6-(tert-butoxy)-2-methyl-3-vinylpyridine.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)
-
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF to form a slurry.
-
Cool the flask to 0 °C in an ice bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe. A deep orange or yellow color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[17]
-
Reaction: Cool the ylide solution to 0 °C. Dissolve 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Synthesis of an E-Alkene using a Stabilized Ylide
Objective: To synthesize Ethyl (E)-3-(6-(tert-butoxy)-2-methylpyridin-3-yl)acrylate.
Materials:
-
(Ethoxycarbonylmethyl)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.1 eq)
-
Anhydrous Toluene or THF
-
6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (1.0 eq)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask, add the stabilized ylide (1.1 eq), 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (1.0 eq), and anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and monitor the reaction by TLC. Stabilized ylides are less reactive and may require several hours to overnight for complete conversion.[17]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude residue will contain the product and TPPO. Proceed to purification.
Purification and Characterization
The primary challenge in purifying Wittig reaction products is the removal of triphenylphosphine oxide (TPPO).[18]
Purification Strategies:
-
Column Chromatography: This is the most common method. TPPO is moderately polar. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, can effectively separate the less polar alkene product from the more polar TPPO.[19]
-
Crystallization: If the desired product is a solid, recrystallization may be effective. TPPO can sometimes be precipitated by adding a non-polar solvent like hexanes or diethyl ether to the crude mixture, allowing the desired product to remain in solution.[18]
-
Acid-Base Extraction (for Pyridine Products): Since the product contains a basic pyridine nitrogen, it can be separated from the neutral TPPO. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1 M HCl). The pyridinium salt will move to the aqueous layer, leaving TPPO in the organic layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and back-extracted with an organic solvent to recover the pure product.[19]
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the alkene, including the stereochemistry via analysis of vinyl proton coupling constants.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretch and the appearance of C=C stretching frequencies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Incomplete ylide formation (moisture, weak base).2. Aldehyde is sterically hindered or deactivated.3. Aldehyde is labile and degraded.[5] | 1. Ensure strictly anhydrous conditions; use a stronger base (e.g., n-BuLi for non-stabilized ylides).2. Increase reaction temperature or time; consider the more reactive Horner-Wadsworth-Emmons reaction.[18]3. Use freshly prepared or purified aldehyde. |
| Poor E/Z Selectivity | 1. Using a semi-stabilized ylide.2. Presence of lithium salts can disrupt selectivity.[7] | 1. For high selectivity, use a fully non-stabilized or stabilized ylide.2. Use sodium- or potassium-based reagents (e.g., NaH, KHMDS) to favor Z-selectivity with non-stabilized ylides. For E-selectivity, consider the Schlosser modification.[10] |
| Difficulty Removing TPPO | 1. Product and TPPO have very similar polarity.2. Product co-precipitates with TPPO. | 1. Utilize acid-base extraction as described in Section 4.2. Convert TPPO to a water-soluble phosphate byproduct by using the Horner-Wadsworth-Emmons reaction instead.[18] |
Table 3: Common issues and solutions for the Wittig reaction.
References
-
Organic Chemistry | OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
D. B. G. et al. (2007, February 6). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters - ACS Publications. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
-
Scribd. Unstabilized Ylide in Wittig Reactions. Retrieved from [Link]
-
ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Retrieved from [Link]
-
Organic Reaction Development. Wittig Reaction - Common Conditions. Retrieved from [Link]
-
RSC Publishing. Wittig reactions of ylide anions derived from stabilised ylides. Retrieved from [Link]
-
ResearchGate. 4‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Retrieved from [Link]
-
Wikipedia. Wittig reaction. Retrieved from [Link]
-
WikiMili. (2020, October 15). Wittig reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 30). Wittig reaction purification for products with very low polarity. Retrieved from [Link]
-
Canadian Science Publishing. The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ChemRxiv. The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. Retrieved from [Link]
-
PubChem. 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde. Retrieved from [Link]
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- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 14. PubChemLite - 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (C11H15NO2) [pubchemlite.lcsb.uni.lu]
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- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Vilsmeier-Haack Formylation for Pyridine-3-Carbaldehyde Scaffolds
[1]
Executive Summary
Pyridine-3-carbaldehyde (nicotinaldehyde) derivatives are privileged pharmacophores in medicinal chemistry, serving as precursors for dihydropyridine calcium channel blockers, kinase inhibitors, and acetylcholine receptor agonists.[1]
The Challenge: Direct electrophilic aromatic substitution (EAS) on a pyridine ring is kinetically disfavored due to the electron-deficient nature of the nitrogen heterocycle.[2] Standard Vilsmeier-Haack (VH) conditions (DMF/POCl₃) fail on unsubstituted pyridine.[1]
The Solution: This guide details two robust strategies to bypass this reactivity floor:
-
The "Constructive" Vilsmeier Protocol: A cyclization strategy where the pyridine ring is constructed during the formylation process using acyclic precursors (e.g., oximes or enamides). This is the preferred route for generating 2-chloro-3-formylpyridines , a highly versatile drug scaffold.[1]
-
The "Surrogate" Protocol: Formylation of electron-rich 1,4-dihydropyridines followed by oxidative aromatization.
Mechanistic Insight & Reaction Design
The Vilsmeier-Haack reaction relies on the in situ formation of a chloromethyliminium salt (the Vilsmeier reagent), a weak electrophile.[3][4][5]
2.1 The Reagent Formation
The reaction between
2.2 The Pyridine Paradox
For the Vilsmeier reagent to react, the substrate must be a strong nucleophile (e.g., indole, pyrrole, or electron-rich benzene).[1] Pyridine, being
-
Strategy A (Cyclization): We use an electron-rich acyclic precursor (like an enamide).[1] The Vilsmeier reagent attacks the alkene, and the intermediate undergoes electrocyclic ring closure to form the pyridine ring.
-
Strategy B (Activation): We use a dihydropyridine (which behaves like an electron-rich enamine), formylate it, and then restore aromaticity via oxidation.[1]
2.3 Visualization: The Vilsmeier-Haack Pathway
Figure 1: General flow of the Vilsmeier-Haack activation and substrate interaction.[1]
Protocol A: Synthesis of 2-Chloro-3-Formylpyridines (The Cyclization Route)
This protocol is adapted from the "Meth-Cohn" type chemistry and specific applications on oximes [1, 2]. It transforms acyclic
Target: 2-Chloro-5-phenylpyridine-3-carbaldehyde.
3.1 Reagents & Equipment[1][6]
-
Substrate: 4-Phenyl-3-buten-2-one oxime (10 mmol).
-
Reagent: Phosphorus oxychloride (POCl₃) (80 mmol, 8 equiv).[1]
-
Solvent: Anhydrous DMF (Excess, acts as solvent and reagent).[1]
-
Equipment: 3-neck round bottom flask, reflux condenser, drying tube (CaCl₂), temperature probe, ice bath.
3.2 Step-by-Step Methodology
-
Vilsmeier Reagent Preparation (In Situ):
-
Charge the flask with anhydrous DMF (15 mL).
-
Add POCl₃ (7.3 mL, 80 mmol) dropwise over 20 minutes. Caution: Exothermic reaction. Maintain T < 10 °C.
-
Stir for 30 minutes at 0 °C to ensure complete formation of the chloroiminium salt (solution usually turns pale yellow/orange).
-
-
Substrate Addition:
-
Dissolve 4-phenyl-3-buten-2-one oxime (1.61 g, 10 mmol) in a minimum volume of DMF (5 mL).
-
Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.[6]
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
-
Heat the mixture to 80–90 °C for 4–6 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 2:8).[1] Look for the disappearance of the oxime and the appearance of a new, less polar spot (the aldehyde).
-
-
Quenching & Isolation:
-
Cool the reaction mixture to RT.
-
Pour the dark reaction mixture onto crushed ice (~200 g) with vigorous stirring.
-
Neutralize carefully with saturated Sodium Acetate (NaOAc) solution to pH ~5–6.[1] Note: Avoid strong base (NaOH) initially to prevent Cannizzaro side reactions or polymerization.[1]
-
Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
-
Purification:
Expected Yield: 40–60% Key Characterization:
-
¹H NMR (CDCl₃): Distinct singlet for -CHO proton at
10.2–10.5 ppm.[1] Aromatic signals for the phenyl ring and the pyridine proton at C4/C6.
Protocol B: Formylation of Dihydropyridines (The "Surrogate" Route)
This method is ideal when the pyridine ring is already formed but lacks the 3-formyl group. It utilizes the Hantzsch ester type intermediates.
Concept: 1,4-Dihydropyridines are electron-rich enamines.[1] They react readily with Vilsmeier reagents.[7] The intermediate is then oxidized (often spontaneously or with mild oxidant) to the pyridine.
4.1 Step-by-Step Methodology
-
Reagent Formation: Prepare Vilsmeier reagent (DMF/POCl₃, 1.2 equiv) at 0 °C as described in Protocol A.
-
Addition: Add the N-protected or N-alkyl 1,4-dihydropyridine (1 equiv) in DMF/DCM solution at 0 °C.
-
Reaction: Stir at RT for 2–3 hours. The reaction typically occurs at the
-position (C3) of the enamine system. -
Hydrolysis: Pour into ice water/NaOAc.
-
Oxidation (If required): If the product remains as the dihydropyridine-3-carbaldehyde, treat with dilute HNO₃ or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize to the pyridine-3-carbaldehyde.[1]
Critical Parameters & Troubleshooting
| Parameter | Recommendation | Impact of Deviation |
| Temperature | 0°C (Addition) | High T at addition causes tarring.[1] Low T during reaction prevents cyclization. |
| Stoichiometry | POCl₃ (Excess, 6-8 equiv) | Essential for Protocol A (Cyclization).[1] Lower equivalents yield incomplete rearrangement products. |
| Quenching | Sodium Acetate (pH 5-6) | Strong base (pH > 10) can degrade the aldehyde or cause aldol condensation.[1] |
| Moisture | Strictly Anhydrous | Water destroys the Vilsmeier reagent immediately, reverting it to DMF + HCl. |
5.1 Safety Warning: Thermal Runaway
The mixing of DMF and POCl₃ is highly exothermic. On a large scale (>100g), this induction period can lead to a thermal runaway.
-
Control: Always add POCl₃ to DMF (never reverse) at <10 °C.
-
Ventilation: The reaction generates HCl gas. Use a scrubber.
Workflow Visualization: The Cyclization Pathway
This diagram illustrates the transformation in Protocol A, where the Vilsmeier reagent acts as a "molecular anvil" to forge the pyridine ring.
Figure 2: Logic flow for the synthesis of 2-chloro-3-formylpyridine from oxime precursors [1].
References
-
Amaresh, R. R., & Perumal, P. T. (2000).[1] A Novel Route to the Synthesis of 3-Pyridine Carboxaldehydes by Vilsmeier Reagent.[8][9] Synthetic Communications, 30(12), 2269–2277.[1] [1]
-
Meth-Cohn, O., & Goon, S. (1997).[1] A versatile new synthesis of quinolines and related fused pyridines. Part 20. The Vilsmeier–Haack reaction of N-aryl- and N-heteroaryl-acetamides.[1] Journal of the Chemical Society, Perkin Transactions 1, (5), 85-90.[1]
-
Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier–Haack Reaction.[2][3][4][5][6][7][10][11][12][13][14] Organic Reactions, 49, 1–330.[1]
-
Togo, H., et al. (2010).[1][15] Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles.[1][15] Synlett, 2010(7), 1067-1070.[1] [1]
Sources
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- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 9. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 10. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Application Note: Selective Oxidation of 6-(tert-Butoxy)-2-methylpyridine-3-methanol to its Corresponding Aldehyde
Executive Summary & Scope
The oxidation of substituted pyridyl methanols to their corresponding aldehydes is a fundamental transformation in medicinal chemistry and drug development. Specifically, the conversion of 6-(tert-butoxy)-2-methylpyridine-3-methanol to 6-(tert-butoxy)-2-methylpyridine-3-carboxaldehyde provides a highly versatile intermediate for downstream functionalization, such as reductive aminations, Wittig olefinations, and Grignard additions.
This application note provides a comprehensive, field-proven guide for executing this oxidation. It evaluates the mechanistic challenges posed by the substrate's functional groups and details two optimized protocols—one tailored for rapid discovery-scale synthesis and another for cost-effective scale-up.
Mechanistic Rationale & Strategy
Designing an oxidation protocol for 6-(tert-butoxy)-2-methylpyridine-3-methanol requires careful consideration of the molecule's electronic and structural properties:
-
Acid Sensitivity of the tert-Butoxy Group: The tert-butoxy ether at the C6 position is highly susceptible to acid-catalyzed cleavage, which would irreversibly yield the corresponding 6-pyridone (or 2-hydroxypyridine) byproduct. Consequently, strongly acidic oxidants (e.g., Jones reagent) must be strictly avoided.
-
Electron-Rich Pyridine Core: The combined electron-donating effects of the tert-butoxy group (+M) and the methyl group (+I) make the pyridine nitrogen more nucleophilic. Reagents prone to N-oxidation (e.g., peroxides, mCPBA) will lead to the formation of undesirable pyridine N-oxides.
-
Risk of Over-Oxidation: The primary alcohol must be selectively oxidized to the aldehyde without proceeding to the carboxylic acid.
To navigate these constraints, two oxidants emerge as optimal choices:
-
Activated Manganese Dioxide (MnO₂): A heterogeneous oxidant that is highly selective for benzylic and pyridylic alcohols[1]. It operates under neutral conditions, preventing tert-butoxy cleavage, and leaves the pyridine nitrogen untouched.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides an exceptionally mild, room-temperature alternative [2]. When buffered properly, it delivers near-quantitative yields without functional group degradation.
Comparative Data: Oxidation Methodologies
The following table summarizes the performance of common oxidation methods applied to this specific pyridyl methanol substrate.
| Oxidation Method | Reagent Equivalents | Typical Reaction Time | Yield | Scalability | Key Advantage | Primary Limitation |
| Activated MnO₂ | 10 - 15 eq (wt/wt) | 4 - 16 hours | 80 - 90% | Excellent (>100g) | Low cost, simple filtration workup | Requires large mass excess of heterogeneous reagent |
| Dess-Martin (DMP) | 1.1 - 1.5 eq | 1 - 2 hours | 85 - 95% | Moderate (<10g) | Very fast, high yield, mild | Expensive, atom-uneconomical, safety concerns at massive scale |
| Swern Oxidation | 1.5 - 2.0 eq | 2 - 4 hours | 70 - 85% | Moderate | Inexpensive reagents | Requires cryogenic temperatures (-78°C), toxic byproducts (DMS) |
Experimental Workflows & Decision Matrix
The choice of protocol depends heavily on the project phase (discovery vs. process development). The workflow below outlines the decision logic.
Decision matrix for the oxidation of 6-(tert-butoxy)-2-methylpyridine-3-methanol.
Detailed Experimental Protocols
Protocol A: Activated MnO₂ Oxidation (Recommended for Scale-Up)
This method leverages the surface-active nature of activated manganese dioxide. Because the reaction occurs at the solid-liquid interface, a large weight excess is required.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-(tert-butoxy)-2-methylpyridine-3-methanol (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 10 mL per gram of substrate).
-
Addition: Add activated manganese dioxide (MnO₂, 10.0 eq by weight) in a single portion.
-
Causality: MnO₂ is a heterogeneous reagent; single-portion addition is safe as the reaction is not highly exothermic. The large excess compensates for the limited active surface area of the solid particles.
-
-
Reaction: Stir the black suspension vigorously at room temperature.
-
Causality: Vigorous stirring is critical to maximize the collision frequency between the dissolved substrate and the solid oxidant surface.
-
-
Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1, UV active) or LC-MS. If the reaction stalls after 6 hours, add an additional 2-5 eq of MnO₂ or gently heat the mixture to 40°C.
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the insoluble manganese salts. Wash the Celite pad thoroughly with excess DCM or Ethyl Acetate until the filtrate runs clear.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 6-(tert-butoxy)-2-methylpyridine-3-carboxaldehyde. The product is typically >95% pure and can be used directly in subsequent steps.
Protocol B: Dess-Martin Periodinane Oxidation (Recommended for Discovery)
This method is ideal for generating the aldehyde rapidly with near-quantitative conversion. The addition of a buffer is critical for this specific substrate [3].
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the substrate (1.0 eq) in anhydrous DCM (10 mL/g). Add solid NaHCO₃ (2.0 eq) to the stirring solution.
-
Causality: DMP releases one equivalent of acetic acid upon reacting with the alcohol. NaHCO₃ acts as an insoluble buffer to neutralize this acid, strictly preventing the acid-catalyzed cleavage of the tert-butoxy group.
-
-
Addition: Cool the mixture to 0°C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction mixture will typically become cloudy as the reduced iodine byproduct precipitates.
-
Quench: Once complete (via TLC/LC-MS), quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (10 mL/g). Stir vigorously for 15-30 minutes until the organic layer is completely clear.
-
Causality: Na₂S₂O₃ reduces unreacted DMP and hypervalent iodine byproducts to highly soluble, benign species, while NaHCO₃ neutralizes any residual acidic species.
-
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Pass the crude oil through a short silica plug (eluting with Hexanes/EtOAc) to remove trace iodinane impurities, yielding the pure aldehyde.
References
Application Note: Knoevenagel Condensation of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
Executive Summary
This application note details the optimized protocols for performing Knoevenagel condensations on 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (CAS: 850375-09-6) . This substrate is a critical building block in the synthesis of P2X3 antagonists and various kinase inhibitors.
The reaction presents a specific chemoselective challenge: balancing the steric hindrance of the 2-methyl group (which necessitates forcing conditions) against the acid-lability of the 6-tert-butoxy group (which precludes standard acidic workups). This guide provides two validated workflows: a high-yielding route for nitriles/esters and a modified Doebner protocol for acrylic acids that preserves the tert-butyl ether.
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]
Structural Considerations
| Feature | Chemical Implication | Operational Consequence |
| 3-Formyl Group | Electrophilic center | Site of nucleophilic attack. Reactivity is modulated by ring electronics. |
| 2-Methyl Group | Steric Hindrance | Significant bulk ortho to the aldehyde. Standard room-temperature protocols often fail. Heating is usually required. |
| 6-tert-Butoxy Group | Acid Sensitivity | Acts as a masked pyridone. Unstable below pH 3-4. Cleavage yields 6-hydroxy-2-methylpyridine-3-carbaldehyde (impurity). |
| Pyridine Nitrogen | Basic Center | Can sequester acidic catalysts or participate in H-bonding. |
Reaction Pathway & Mechanism
The reaction proceeds via a base-catalyzed nucleophilic attack of an active methylene compound on the aldehyde, followed by dehydration.[1]
Figure 1: Mechanistic flow of the Knoevenagel condensation. The 2-methyl group sterically impedes the formation of the Aldol Intermediate, often requiring thermal energy to overcome the activation barrier.
Validated Experimental Protocols
Method A: Synthesis of α,β-Unsaturated Nitriles/Esters
Best for: Malononitrile, Ethyl Cyanoacetate, Ethyl Acetoacetate.
This protocol utilizes a weak base system in ethanol. The mild conditions preserve the tert-butoxy group while the reflux temperature overcomes the steric hindrance of the 2-methyl group.
Reagents:
-
Substrate: 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (1.0 equiv)
-
Active Methylene: Malononitrile (1.1 equiv)
-
Solvent: Ethanol (Absolute, 10 vol)
-
Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv) [Buffer system]
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 g, 51.7 mmol) and malononitrile (3.76 g, 56.9 mmol) in Ethanol (100 mL).
-
Catalyze: Add Piperidine (0.5 mL) followed by Glacial Acetic Acid (0.3 mL). Note: Pre-mixing the catalyst ensures a buffered pH ~6-7.
-
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane). Aldehyde Rf ~0.6; Product Rf ~0.4 (fluorescent).
-
-
Workup (Precipitation): Cool the reaction mixture to 0–5°C using an ice bath. Stir for 30 minutes. The product usually crystallizes out.
-
Filtration: Filter the solids and wash with cold Ethanol (2 x 10 mL).
-
Drying: Dry under vacuum at 40°C.
Yield Expectation: 85–92% Appearance: White to pale yellow solid.
Method B: Modified Doebner Condensation (Acrylic Acids)
Best for: Malonic Acid (Synthesis of Cinnamic Acid derivatives).
CRITICAL WARNING: The standard Doebner workup involves pouring the reaction into concentrated HCl. This will destroy the tert-butoxy group. This modified protocol uses a controlled pH adjustment.
Reagents:
-
Substrate: 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (1.0 equiv)
-
Reagent: Malonic Acid (1.5 equiv)
-
Solvent/Base: Pyridine (anhydrous, 5 vol)
-
Catalyst: Piperidine (0.05 equiv)
-
Quench Acid: 10% Aqueous Citric Acid (NOT HCl)
Protocol:
-
Setup: Dissolve the aldehyde (5.0 g, 25.9 mmol) and Malonic acid (4.0 g, 38.8 mmol) in Pyridine (25 mL). Add Piperidine (120 µL).
-
Reaction: Heat to 90°C for 3 hours, then increase to 100°C for 1 hour to ensure decarboxylation.
-
Observation: Evolution of CO2 gas (bubbling) indicates reaction progress.
-
-
Workup (The "Safe" Method):
-
Concentrate the pyridine under reduced pressure (rotary evaporator) to roughly 20% of original volume.
-
Dilute the residue with Ethyl Acetate (50 mL).
-
Acidification: Slowly add 10% Citric Acid solution while stirring vigorously. Monitor pH with a probe.
-
Stop Point: Stop adding acid when pH reaches 5.0–5.5 . Do not go below pH 4.5.
-
Isolation:
-
Purification: Recrystallize from Hexane/EtOAc or Ethanol.
Yield Expectation: 70–80%
Troubleshooting & Optimization Guide
Decision Tree for Condition Selection
Figure 2: Decision tree for selecting reaction conditions and troubleshooting common failure modes.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Steric hindrance from 2-Me group. | Increase temperature to reflux.[2][6] Switch solvent to Toluene/Dean-Stark to remove water azeotropically. |
| Product is "Wet" / Sticky | Residual Pyridine (Method B). | Co-evaporate with Toluene 3x to remove pyridine traces. |
| New Impurity by HPLC (RRT < 0.8) | Deprotection of t-Bu group. | Workup was too acidic. Ensure pH > 4.5 during isolation. Avoid heating >110°C. |
| Aldehyde remains | Catalyst poisoning by Pyridine N. | Increase Piperidine loading to 0.2 equiv. |
References
-
General Knoevenagel Mechanism & Catalysis
- Pyridine-Specific Reactivity & Steric Effects: Newkome, G. R., & Paudler, W. W. Contemporary Heterocyclic Chemistry. Wiley-Interscience, 1982. (Foundational text on Pyridine electronics). Citation for 2-Methyl steric effects: Kozikowski, A. P., et al. "Synthesis of 2-methyl-substituted pyridine derivatives." Journal of Medicinal Chemistry, 2007, 50(13), 3054.
-
Stability of tert-Butoxy Pyridines
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley, 2006. (See section on Aryl Ethers).
- Doebner Modification Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. Protocol for Cinnamic Acid synthesis (adapted for acid sensitivity).
-
Substrate Reference (CAS 850375-09-6)
- Used in synthesis of P2X3 antagonists.
Sources
- 1. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
The Strategic Application of tert-Butoxycarbonyl (Boc) Protection for Pyridine Derivatives in Modern Synthesis
Introduction: Navigating the Reactivity of the Pyridine Moiety
The pyridine ring is a cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, characterized by an electron-deficient aromatic system, present both opportunities and challenges in synthetic chemistry. The nitrogen atom's basicity and nucleophilicity, coupled with the reactivity of the ring's C-H bonds, often necessitate a carefully orchestrated protecting group strategy to achieve desired chemical transformations with precision and high yield. The tert-butoxycarbonyl (Boc) group, a stalwart in the protection of amines, offers a versatile and robust tool for modulating the reactivity of pyridine derivatives. This guide provides an in-depth exploration of the strategic application of Boc protection for both exocyclic amino groups on pyridine rings and the endocyclic pyridine nitrogen, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Principles: Understanding the Dichotomy of Boc Protection in Pyridines
The application of Boc protection to pyridine-containing molecules can be broadly categorized into two distinct strategies, each with its own mechanistic underpinnings and synthetic utility:
-
Protection of Exocyclic Aminopyridines: This is the more conventional application, where an amino substituent on the pyridine ring is converted to a tert-butyl carbamate. This transformation effectively attenuates the nucleophilicity and basicity of the amino group, preventing its interference in subsequent reactions such as cross-couplings, acylations, or alkylations.
-
Protection of the Endocyclic Pyridine Nitrogen: A less common but powerful strategy involves the formation of an N-Boc-pyridinium salt. This modification dramatically alters the electronic landscape of the pyridine ring, enhancing its electrophilicity and activating it towards nucleophilic attack or C-H functionalization.
The choice between these strategies is dictated by the overall synthetic plan and the specific reactivity that needs to be controlled or harnessed.
Part 1: Protection of Exocyclic Aminopyridines
The protection of an amino group on a pyridine ring is a crucial step in many multi-step syntheses. The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the exocyclic amine, sometimes necessitating more forcing conditions compared to the protection of simple anilines or aliphatic amines.[1]
Mechanism of Protection
The protection of an aminopyridine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amino group attacks one of the electrophilic carbonyl carbons of Boc₂O. This is often catalyzed by a base such as 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst to form a more reactive intermediate. The tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butanol.[2]
Caption: Mechanism of Boc protection of an exocyclic aminopyridine.
Protocol 1: Standard Boc Protection of 2-Aminopyridine
This protocol details a standard procedure for the Boc protection of a common aminopyridine substrate.
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) in anhydrous THF.
-
Add DMAP (0.1 eq) to the solution and stir until it dissolves.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Boc Protection of Electron-Deficient Aminopyridines
For less nucleophilic aminopyridines, such as those bearing electron-withdrawing groups, a modified protocol may be required to achieve efficient protection.[3]
Materials:
-
Substituted aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium iodide (NaI)
-
Tetrahydrofuran (THF), anhydrous
-
Standard work-up reagents (as in Protocol 1)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the electron-deficient aminopyridine (1.0 eq) and NaI (1.0 eq) in anhydrous THF.
-
Add DMAP (2.0 eq) followed by Boc₂O (5.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously. In some cases, gelation of the solvent may be observed, indicating a rapid reaction.[3]
-
Monitor the reaction by TLC. The reaction is often complete within minutes to a few hours.
-
Proceed with the aqueous work-up and purification as described in Protocol 1.
Deprotection of Boc-Protected Aminopyridines
The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the substrate's sensitivity to other functional groups.
Mechanism of Deprotection
The deprotection mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This enhances the leaving group ability of the tert-butoxy group. The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation can be trapped by a scavenger or can eliminate a proton to form isobutylene.
Caption: Mechanism of acidic deprotection of a Boc-protected aminopyridine.
Protocol 3: Standard Acidic Deprotection
This protocol describes a general and highly effective method for Boc deprotection using TFA.
Materials:
-
Boc-protected aminopyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected aminopyridine (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise to the solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting amine can be purified by chromatography or crystallization if necessary.
Protocol 4: Mild Deprotection with Oxalyl Chloride in Methanol
For substrates containing other acid-sensitive functional groups, a milder deprotection method may be advantageous.[4]
Materials:
-
Boc-protected aminopyridine
-
Oxalyl chloride
-
Methanol (MeOH)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in methanol.
-
Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent in vacuo to yield the hydrochloride salt of the deprotected amine.
-
The product can be further purified as needed.
Part 2: Protection of the Endocyclic Pyridine Nitrogen
The direct protection of the pyridine nitrogen with a Boc group forms an N-Boc-pyridinium salt. This transformation significantly alters the reactivity of the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack. These pyridinium salts are valuable intermediates for the synthesis of functionalized pyridines.[5][6][7]
Synthesis of N-Boc-Pyridinium Salts
The formation of N-Boc-pyridinium salts is typically achieved by reacting pyridine with Boc₂O in the presence of a strong acid or a Lewis acid.
Protocol 5: Synthesis of an N-Boc-Pyridinium Salt
Materials:
-
Pyridine derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Trifluoromethanesulfonic acid (TfOH) or a suitable Lewis acid
-
Anhydrous solvent (e.g., DCM or acetonitrile)
-
Diethyl ether
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the pyridine derivative (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add Boc₂O (1.1 eq) followed by the slow, dropwise addition of TfOH (1.0 eq).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by NMR or LC-MS for the formation of the pyridinium salt.
-
Upon completion, the product can often be precipitated by the addition of diethyl ether.
-
The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Reactivity and Applications of N-Boc-Pyridinium Salts
N-Boc-pyridinium salts serve as activated pyridine surrogates. They can undergo a variety of transformations, including:
-
Nucleophilic Aromatic Substitution (SNAᵣ): The increased electrophilicity of the pyridine ring facilitates the displacement of leaving groups by nucleophiles.
-
C-H Functionalization: These salts can be used in regioselective C-H functionalization reactions, often under photoredox catalysis, to introduce various substituents onto the pyridine ring.[5]
-
Precursors to Pyridyl Radicals: Under appropriate conditions, N-Boc-pyridinium salts can serve as precursors to pyridyl radicals for use in radical-based transformations.
Deprotection of N-Boc-Pyridinium Salts
The regeneration of the pyridine from its N-Boc-pyridinium salt can be achieved under milder conditions than the deprotection of Boc-protected amines, often by simple heating or treatment with a mild base.
Protocol 6: Deprotection of an N-Boc-Pyridinium Salt
Materials:
-
N-Boc-pyridinium salt
-
Mild base (e.g., NaHCO₃) or heat
-
Suitable solvent
Procedure:
-
Dissolve the N-Boc-pyridinium salt in a suitable solvent.
-
Method A (Thermal): Heat the solution to reflux and monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Method B (Basic): Add a mild base such as NaHCO₃ and stir at room temperature.
-
Upon completion, perform an appropriate aqueous work-up to isolate the deprotected pyridine derivative.
Data Summary and Strategic Considerations
| Protecting Group Strategy | Substrate | Key Reagents | Typical Conditions | Deprotection | Key Advantages | Considerations |
| Exocyclic Amine Protection | Aminopyridines | Boc₂O, DMAP | THF, rt | TFA/DCM or HCl/Dioxane | Masks nucleophilicity, enables subsequent functionalization.[8][9] | Reduced nucleophilicity of aminopyridine may require modified conditions.[3] |
| Endocyclic Nitrogen Protection | Pyridines | Boc₂O, TfOH | Anhydrous solvent, 0 °C to rt | Heat or mild base | Activates pyridine ring for nucleophilic attack and C-H functionalization.[5] | Pyridinium salt can be unstable; requires careful handling. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Boc Protection | Low nucleophilicity of the aminopyridine. | Use the modified protocol with NaI and excess DMAP/Boc₂O.[3] Increase reaction time and/or temperature. |
| Low Yield of Deprotection | Substrate contains other acid-labile groups. | Use the milder deprotection protocol with oxalyl chloride in methanol.[4] |
| Side Reactions during Deprotection | Alkylation of nucleophilic sites by the tert-butyl cation. | Add a scavenger such as anisole or thioanisole to the reaction mixture.[10] |
| Decomposition of N-Boc-Pyridinium Salt | Instability of the salt. | Prepare and use the pyridinium salt in situ without isolation. Handle under strictly anhydrous and inert conditions. |
Conclusion
The tert-butoxycarbonyl protecting group offers a multifaceted strategy for the synthetic manipulation of pyridine derivatives. By judiciously choosing between the protection of exocyclic amino groups and the activation of the endocyclic nitrogen, chemists can unlock a wide array of synthetic transformations. A thorough understanding of the underlying mechanisms and the availability of robust protocols, as detailed in this guide, empowers researchers to confidently incorporate Boc-protected pyridine intermediates into their synthetic routes, accelerating the discovery and development of novel molecules in the pharmaceutical and chemical industries.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Rearrangement of N,N-Di-tert-butoxycarbonylpyridin-4-amines and Formation of Polyfunctional Pyridines. The Journal of Organic Chemistry. [Link]
-
“Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine. [Link]
-
Boc Protected Compounds. ASNA Company for advanced technologies Ltd. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
- Deprotection of N-BOC compounds.
-
N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. [Link]
-
Rearrangement of N,N-di-tert-butoxycarbonylpyridin-4-amines and formation of polyfunctional pyridines. PubMed. [Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]
-
N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed. [Link]
-
Methyl N-(tert-butoxycarbonyl)pyridine-2-carbimidothioate: A new reagent for the synthesis of N-phenylpyridinecarboxamidine ("arylimidamide") DNA-minor groove binders from poorly nucleophilic amines. PubMed. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]
-
Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed. [Link]
-
Synthesis and structure of 2-(N-tert-butoxycarbonylamino) pyridine derivatives. ResearchGate. [Link]
-
Pyridinyl indole N‐Boc deprotection scope. ResearchGate. [Link]
-
Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Pyridinium salts: From synthesis to reactivity and applications. NOVA Research Portal. [Link]
- Method and substances for preparation of n-substituted pyridinium compounds.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc Protected Compounds [asna.com.sa]
- 3. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. novaresearch.unl.pt [novaresearch.unl.pt]
- 8. chemimpex.com [chemimpex.com]
- 9. books.rsc.org [books.rsc.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Acid-Catalyzed Deprotection of 6-tert-Butoxypyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry and drug development: the inadvertent cleavage of the 6-tert-butoxypyridine protecting group.
Unlike standard aliphatic ethers, the 6-tert-butoxypyridine moiety is highly susceptible to acid-catalyzed deprotection. This guide provides the mechanistic causality behind this instability, field-proven troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compounds throughout your synthetic workflows.
Mechanistic Root Cause: The "Why"
To prevent unwanted deprotection, you must first understand the causality of the cleavage. The 6-tert-butoxypyridine group is not a simple ether; it is a masked 2-pyridone[1].
When the basic pyridine nitrogen is protonated by even mild Brønsted acids, the aromatic ring becomes a powerful electron-withdrawing pyridinium cation. This electronic shift weakens the adjacent C–O bond, significantly lowering the activation energy for heterolytic cleavage. The group rapidly undergoes an
Mechanism of acid-catalyzed 6-tert-butoxypyridine cleavage to 2-pyridone.
Troubleshooting & FAQs
Q1: Why did my product degrade into a streaky mess during standard silica gel chromatography? A1: Bare silica gel possesses surface silanol groups that are mildly acidic (pKa ~4.5–5.5). While standard aliphatic tert-butyl ethers survive this, the localized acidity is entirely sufficient to protonate the 6-tert-butoxypyridine nitrogen, catalyzing on-column deprotection. You must neutralize the stationary phase prior to loading your compound (See Protocol 1).
Q2: Can I use standard aqueous workup procedures, like a saturated ammonium chloride wash?
A2: No. Saturated
Q3: I need to remove an N-Boc group elsewhere on my molecule. Can I use standard TFA/DCM conditions? A3: Absolutely not. Trifluoroacetic acid (TFA) will globally deprotect both the N-Boc and the 6-tert-butoxypyridine groups. To achieve orthogonal deprotection, you must switch from a Brønsted acid to a mild Lewis acid system. Specifically, using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with 2,6-lutidine allows for selective Boc removal while preserving the sensitive ether[3],[4].
Quantitative Stability Data
The following table summarizes the relative stability of common protecting groups across different acidic environments, providing a clear comparison of their vulnerabilities.
| Protecting Group | Substrate Type | Stability in 50% TFA/DCM | Stability in TMSOTf / 2,6-Lutidine | Stability on Bare Silica Gel |
| 6-tert-Butoxy | Pyridine | ❌ Cleaved (< 5 min) | ✅ Stable | ⚠️ Degrades (Streaks) |
| N-Boc | Secondary Amine | ❌ Cleaved (< 30 min) | ❌ Cleaved (1-2 h) | ✅ Stable |
| tert-Butoxy | Aliphatic Ether | ❌ Cleaved (1-2 h) | ✅ Stable | ✅ Stable |
| Methoxy | Pyridine | ✅ Stable | ✅ Stable | ✅ Stable |
Field-Validated Experimental Protocols
Protocol 1: Amine-Neutralized Silica Gel Chromatography
Causality: By pre-treating the silica with Triethylamine (
-
Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/EtOAc) and add 1–2% (v/v) Triethylamine (
). -
Column Packing: Slurry pack the silica gel column using the
-spiked eluent. -
Neutralization Flush: Flush the column with at least 2 column volumes (CV) of the
-spiked eluent.-
Validation Checkpoint: Spot the eluting solvent on a wet pH strip; it must read ≥ 8.0 before you proceed.
-
-
Loading: Dissolve your crude 6-tert-butoxypyridine mixture in a minimum amount of the neutralized eluent and load it onto the column.
-
Elution & Monitoring: Elute the product using the neutralized eluent. Monitor fractions via TLC. (Note: Pre-neutralize TLC plates by running them in
-spiked solvent prior to spotting to prevent false degradation on the plate). -
Concentration: Concentrate the product fractions under reduced pressure at a water bath temperature < 30 °C to prevent thermal degradation of the concentrated free base.
Protocol 2: Orthogonal N-Boc Deprotection (TMSOTf / 2,6-Lutidine)
Causality: TMSOTf acts as a mild Lewis acid that selectively coordinates and activates the Boc carbonyl oxygen. 2,6-Lutidine is a sterically hindered base that cannot coordinate to the Lewis acid, but it rapidly scavenges any trace triflic acid generated by ambient moisture, thereby protecting the basic pyridine nitrogen from protonation[3],[4].
Workflow for orthogonal N-Boc deprotection using TMSOTf and 2,6-lutidine.
-
Setup: Dissolve the N-Boc/6-tert-butoxypyridine compound (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.
-
Cooling: Cool the solution strictly to 0 °C using an ice bath.
-
Base Addition: Add 2,6-Lutidine (2.0 equiv) dropwise via syringe. Stir for 5 minutes.
-
Acid Addition: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) dropwise.
-
Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Validation Checkpoint: After 1 hour, perform a mini-workup of a 10 µL reaction aliquot in
/EtOAc and analyze via LC-MS. The presence of an [M-56] peak (loss of isobutylene from the pyridine ring) indicates moisture contamination or insufficient lutidine.
-
-
Quench: Once complete, quench the reaction by adding saturated aqueous
until the aqueous layer reaches pH 8. -
Isolation: Extract the mixture with DCM, wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
References
- BenchChem. "Technical Support Center: 6-(tert-Butoxy)picolinaldehyde Deprotection".
- La, M. T., & Kim, H.-K. "A fast and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions".
- "Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound".
- "Amino Protecting Groups". Thieme-Connect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Stability of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
Ticket ID: #TB-PYR-STAB-001 Subject: Stability Profile in Acidic Media & Troubleshooting Decomposition Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Introduction
You are accessing this guide because you are working with 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde and have likely encountered unexpected decomposition, solubility changes, or yield loss during acidic workups or reactions.
This molecule contains a "Trojan Horse" structural motif: the 6-tert-butoxy group . While the pyridine ring and aldehyde are generally robust, the tert-butyl ether at the 6-position is highly acid-labile. In acidic media, it acts as a latent protecting group that "deprotects" itself, triggering a cascade that fundamentally alters the molecule's polarity and reactivity.
This guide deconstructs the failure mechanism, provides diagnostic steps, and offers validated protocols to manage this instability.
Module 1: The Mechanistic Failure Mode
To troubleshoot effectively, you must understand the invisible chemistry occurring in your flask. The instability is not a random degradation; it is a thermodynamically driven deprotection followed by tautomerization.
The Decomposition Cascade
-
Protonation: The ether oxygen is protonated by the acid (
).[1] -
Cleavage (
/E1): The bulky tert-butyl group leaves as a stable tertiary carbocation, which immediately eliminates a proton to form isobutylene gas . -
Hydrolysis: The remaining fragment is a 6-hydroxypyridine.
-
Tautomerization (The Critical Shift): The 6-hydroxypyridine is unstable and rapidly tautomerizes to the 2-pyridone form. This destroys the aromaticity of the pyridine ring and creates a highly polar, amide-like species that often precipitates out of non-polar solvents.
Visualizing the Pathway
The following diagram maps the transformation from your starting material to the unwanted pyridone impurity.
Figure 1: Acid-mediated deprotection cascade of the tert-butoxy group leading to the polar pyridone derivative.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose specific experimental observations.
Diagnostic Matrix
| Observation | Probable Cause | Verification Step | Corrective Action |
| White precipitate forms in acidic solution (HCl/DCM). | Conversion to Pyridone . The starting material is lipophilic; the product is polar/insoluble in DCM. | Check solubility in water/MeOH. Pyridones are more water-soluble. | Switch to basic workup. Avoid pH < 4. |
| Bubbling observed during acidification. | Release of Isobutylene gas from t-butyl cleavage. | None needed; this is a definitive sign of deprotection. | Trap gas or vent. If product is desired, proceed. If not, stop acid. |
| NMR: Loss of singlet at ~1.6 ppm (9H). | Loss of tert-butyl group. | Check for new broad singlet >11 ppm (NH of pyridone). | Irreversible. Resynthesize if ether is required. |
| NMR: Aldehyde proton shift or disappearance. | Acetal Formation . Occurs if acid is used in MeOH or EtOH. | Add water/acid to hydrolyze back to aldehyde (carefully). | Avoid alcoholic solvents with acid. Use THF or DCM. |
| LCMS: Mass shift of -56 Da. | Loss of Isobutene ( | Confirm parent ion corresponds to [M-56+H]+. | This confirms deprotection to the hydroxy/pyridone form. |
Decision Tree: Saving Your Experiment
Figure 2: Diagnostic workflow for identifying the root cause of instability.
Module 3: Experimental Protocols
As a scientist, you need reproducible data. Use these protocols to validate the stability of your specific batch.
Protocol A: Acid Stability Challenge Test
Purpose: To determine the half-life of your compound in your specific reaction conditions.
-
Preparation: Dissolve 10 mg of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde in 1 mL of the target solvent (e.g., THF).
-
T0 Sample: Remove 50 µL, dilute with acetonitrile (neutral), and inject on HPLC.
-
Acid Spike: Add the acid equivalent you intend to use (e.g., 1 eq. HCl or TFA).[1][2][3]
-
Monitoring:
-
Take aliquots at 5 min, 30 min, 1 hr, and 4 hrs.
-
Critical: Quench aliquots immediately into excess saturated
before HPLC analysis to stop the reaction.
-
-
Analysis: Look for the disappearance of the starting material peak and the appearance of a more polar (earlier eluting) peak corresponding to the pyridone.
Protocol B: Safe Workup (Preserving the Ether)
Purpose: To isolate the aldehyde without cleaving the t-butoxy group.
-
Quench: Do not use 1M HCl to neutralize basic reactions.
-
Buffer: Pour reaction mixture into a pre-cooled (
) Saturated Ammonium Chloride ( ) solution. This buffers to pH ~5-6, which is generally safe for short durations. -
Extraction: Extract immediately with EtOAc or DCM.
-
Drying: Use
(neutral), not acidic drying agents. -
Evaporation: Do not heat the water bath above
if trace acid is suspected.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Lewis acids (e.g.,
Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the 2-pyridone tautomer . The loss of the lipophilic tert-butyl group and the formation of the amide-like structure drastically increase polarity. Use a more polar eluent (e.g., 10% MeOH in DCM) to move this spot.
Q: Why is the aldehyde peak shifting in NMR when I use
Q: Can I use this compound in reductive amination with acetic acid? A: Yes, but monitor closely. Acetic acid is a weak acid, but elevated temperatures or prolonged reaction times can lead to partial deprotection. Use stoichiometric acetic acid and avoid heating if possible.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[4] (Chapter on stability of tert-butyl ethers in acidic media).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Mechanisms of ether cleavage and pyridine tautomerization).
- Scifinder/Reaxys Database Validation. (General reactivity profile of 2-alkoxypyridines and acid lability).
-
BenchChem Technical Support. Stability of tert-Butyl Ethers in Acidic Conditions. (General guide on ether protecting group stability). Note: Representative link for technical context.
Sources
Technical Support Center: Optimizing Yield for 6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
Overview & Mechanistic Rationale
A common pitfall in synthesizing 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde [2] is attempting a direct Nucleophilic Aromatic Substitution (SNAr) on 6-chloro-2-methylpyridine-3-carbaldehyde using potassium tert-butoxide (KOtBu).
The Causality of Failure (The Direct Route): The 2-methyl protons on the pyridine ring are highly acidic due to the electron-withdrawing nature of both the pyridine nitrogen and the ortho-formyl group. When exposed to a strong bulky base like KOtBu, these protons are rapidly deprotonated, forming an enolate-like species. This intermediate immediately attacks the unprotected aldehyde of neighboring molecules, triggering an uncontrolled aldol condensation cascade that results in a black, intractable tar.
The Self-Validating Solution (The Two-Step Nitrile Surrogate Route): To achieve high yields, the electrophilic aldehyde carbon must be masked. The industry-standard approach utilizes 6-chloro-2-methylnicotinonitrile [1] as the starting material.
-
SNAr: The nitrile group is completely stable to strong bases and strongly activates the para-position (C6) for nucleophilic attack by KOtBu [3].
-
Reduction: The nitrile is subsequently reduced using Diisobutylaluminum hydride (DIBAL-H). Because DIBAL-H forms a stable aluminum-imine complex at low temperatures, over-reduction to the amine is prevented. The target aldehyde is only revealed upon an acidic aqueous quench.
Figure 1: Comparison of the failed direct SNAr route vs. the optimized two-step nitrile workflow.
Experimental Protocols
Step 1: SNAr Synthesis of 6-(tert-Butoxy)-2-methylnicotinonitrile
Objective: Displace the C6-chloride with a tert-butoxy group without degrading the substrate.
-
Preparation: Flame-dry a round-bottom flask under argon. Add 6-chloro-2-methylnicotinonitrile (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of KOtBu in THF (1.5 equiv) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Validation: Monitor via LC-MS or TLC. The reaction is complete when the starting material peak (m/z ~153) is fully replaced by the product peak (m/z ~191).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: DIBAL-H Reduction to the Aldehyde
Objective: Selectively reduce the nitrile to the aldehyde without over-reducing to the primary amine.
-
Preparation: Dissolve the crude 6-(tert-butoxy)-2-methylnicotinonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add DIBAL-H (1.0 M in toluene, 1.2 equiv) dropwise down the side of the flask to maintain the internal temperature. Stir at -78 °C for 2 hours.
-
Quench (Critical Step): While still at -78 °C, carefully add ethyl acetate (to quench unreacted DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Hydrolysis: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the aluminum salts break down and two clear layers form. This step hydrolyzes the intermediate imine to the target aldehyde.
-
Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
Figure 2: Mechanistic pathway of DIBAL-H reduction of nitriles to aldehydes via an imine complex.
Troubleshooting Guides & FAQs
Q: Why do I get a black, tarry mixture when I react 6-chloro-2-methylpyridine-3-carbaldehyde directly with KOtBu? A: The 2-methyl protons are highly acidic. KOtBu acts as a strong base, deprotonating the 2-methyl group to form an enolate equivalent. This species rapidly attacks the unprotected aldehyde of neighboring molecules, triggering uncontrolled aldol condensations and polymerization. Always use the nitrile surrogate to mask the electrophilic carbon.
Q: My SNAr reaction with KOtBu is stalling at 70% conversion. How do I drive it to completion? A: Stalling usually occurs if the KOtBu has absorbed moisture, degrading into KOH (which causes competitive hydrolysis of the chloride or nitrile). Ensure you are using a fresh, sealed bottle of KOtBu or a high-quality commercial THF solution. If the issue persists, adding a catalytic amount of 18-crown-6 can increase the nucleophilicity of the tert-butoxide anion by sequestering the potassium cation.
Q: How can I prevent over-reduction during the DIBAL-H step? A: DIBAL-H reduces the nitrile to an aluminum-imine complex. Over-reduction to the amine happens if this complex collapses prematurely or if excess localized heat allows further hydride transfer. To prevent this:
-
Strictly maintain the reaction temperature at -78 °C during addition.
-
Use exactly 1.1 to 1.2 equivalents of DIBAL-H.
-
Perform the initial quench at -78 °C before allowing the system to warm up for hydrolysis.
Q: Can I use NaOtBu instead of KOtBu for the SNAr? A: Yes, but KOtBu is generally preferred. The potassium cation is larger and less tightly paired with the tert-butoxide anion compared to sodium, making the tert-butoxide a much stronger nucleophile for the SNAr. If using NaOtBu, you may need to increase the reaction temperature or switch the solvent to DMF.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the two-step synthesis. Adhering to these stoichiometries and temperatures is critical for reproducibility.
| Reaction Step | Reagent / Substrate | Equivalents | Solvent | Temperature | Time | Expected Yield |
| Step 1: SNAr | 6-Chloro-2-methylnicotinonitrile | 1.0 | THF | 0 °C to RT | 4–6 h | N/A |
| Step 1: SNAr | KOtBu (1.0 M in THF) | 1.5 | THF | 0 °C to RT | 4–6 h | 85–92% |
| Step 2: Reduction | 6-(tert-Butoxy)-2-methylnicotinonitrile | 1.0 | DCM | -78 °C | 2 h | N/A |
| Step 2: Reduction | DIBAL-H (1.0 M in Toluene) | 1.2 | DCM | -78 °C | 2 h | 78–85% |
References
Technical Support Center: Purification of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde . This compound presents a dual challenge: an extremely acid-labile protecting group and a sterically hindered electrophilic center.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind purification failures and providing field-proven, self-validating protocols to ensure high-yield recovery.
Mechanistic Vulnerabilities: Understanding the Molecule
To purify this compound successfully, you must first understand its structural liabilities:
-
The Pseudo-Pyridone Liability (Acid Sensitivity): The tert-butoxy group at the 6-position is ortho to the pyridine nitrogen. Electronically, this system behaves as a protected 2-pyridone. The oxygen lone pair conjugates strongly with the electron-deficient pyridine ring. When exposed to the mildly acidic silanol groups of standard silica gel (pH ~4.5–5.5), the oxygen is protonated. This triggers a rapid elimination of a tert-butyl cation (which deprotonates to isobutylene gas), irreversibly degrading your product into the highly polar 6-hydroxy-2-methylpyridine-3-carbaldehyde[1].
-
Steric Shielding of the Aldehyde: The carbaldehyde at the 3-position is flanked by a 2-methyl group. This steric hindrance prevents the efficient formation of solid precipitates during standard bisulfite purification, requiring a modified liquid-liquid extraction approach [2].
Figure 1: Acid-catalyzed degradation of the tert-butoxy group on standard silica gel.
Troubleshooting Guides & FAQs
Q1: Why does my compound degrade into a baseline spot on TLC or during column chromatography? A1: This is the most common failure mode. Standard silica gel is acidic enough to catalyze the cleavage of the tert-butoxy ether [1].
-
Solution: You must completely avoid standard silica. Use amine-deactivated silica gel (pre-treated with 1-2% Triethylamine) or switch to neutral alumina. Ensure your TLC plates are also neutralized (dipped in 1% Et₃N/Hexanes and dried) prior to spotting to prevent on-plate decomposition.
Q2: I attempted a standard sodium bisulfite purification, but no solid adduct precipitated. Is the aldehyde unreactive? A2: The aldehyde is reactive, but the 2-methyl group creates steric hindrance that limits the crystallization of the adduct. Furthermore, lower molecular weight adducts are often highly soluble in aqueous mixtures [3].
-
Solution: Abandon filtration-based bisulfite methods. Instead, utilize a Liquid-Liquid Bisulfite Extraction . By adding a water-miscible co-solvent (Methanol or DMF), you force the aldehyde and bisulfite into a homogenous phase for rapid reaction, then use an immiscible solvent (EtOAc/Hexanes) to extract impurities away from the aqueous adduct [2].
Q3: After regenerating the aldehyde from the bisulfite adduct, my NMR shows significant impurities and a lower-than-expected yield. What went wrong? A3: Regeneration requires basic conditions (pH 12) to decompose the adduct. If the pH is pushed too high (e.g., >13) or if the compound is left in the basic aqueous solution for too long, the aldehyde can undergo side reactions (such as Cannizzaro-type disproportionation or aldol condensations).
-
Solution: Regeneration must be a self-validating, monitored process. Add 50% NaOH dropwise only until pH 12 is reached, and perform the regeneration in the presence of an organic extraction solvent (like EtOAc) so the free aldehyde is immediately partitioned into the protective organic layer [3].
Data Presentation: Method Comparison & Troubleshooting
Table 1: Quantitative Comparison of Purification Methods
| Purification Method | Typical Recovery (%) | Purity (%) | Key Advantage | Primary Limitation |
| Liquid-Liquid Bisulfite | 85–95% | >98% | Completely avoids acidic silica; scalable. | Requires precise pH control during regeneration. |
| Deactivated Silica Gel | 65–80% | >95% | Effective for highly complex crude mixtures. | Residual risk of on-column degradation; lower yield. |
| Standard Silica Gel | <20% | Variable | None. | Near-complete loss of the tert-butyl group. |
Table 2: Troubleshooting Matrix
| Symptom observed | Mechanistic Root Cause | Corrective Action |
| Severe streaking on TLC | Acidic cleavage of tert-butoxy group | Pre-treat silica/TLC plates with 2% Et₃N. |
| No solid adduct forms | Steric hindrance / High adduct solubility | Switch to liquid-liquid bisulfite extraction (Protocol B). |
| Incomplete adduct extraction | Poor mass transfer between phases | Shake vigorously for ≥30s; ensure NaHSO₃ is freshly saturated. |
Self-Validating Experimental Protocols
Protocol A: Amine-Deactivated Silica Gel Chromatography
Use this method if the crude mixture contains other aldehydes or ketones that cannot be separated via bisulfite extraction.
-
Slurry Preparation: Prepare a solvent mixture of your desired eluent (e.g., 10% EtOAc in Hexanes) and add exactly 2% Triethylamine (Et₃N) by volume. Add this mixture to dry silica gel to form a homogenous slurry.
-
Column Packing: Pour the slurry into the column. Elute with at least 3 column volumes of the Et₃N-containing solvent. Self-Validation Check: Test the pH of the eluent dripping from the column with wet pH paper; it must read basic (pH > 8) before loading the sample.
-
Sample Loading: Dissolve your crude 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde in a minimal amount of the Et₃N-spiked eluent. Load carefully onto the column bed.
-
Elution: Run the column using the Et₃N-spiked eluent. Work quickly using flash pressure to minimize the residence time of the compound on the stationary phase.
Protocol B: Liquid-Liquid Bisulfite Extraction
This is the gold-standard method for this specific compound, leveraging the aldehyde while protecting the acid-sensitive ether.
Figure 2: Liquid-liquid bisulfite extraction workflow for sterically hindered aldehydes.
-
Adduct Formation: Dissolve the crude mixture in Methanol (e.g., 5 mL per gram of crude). Transfer to a separatory funnel. Add 5 volumes of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) .
-
Kinetic Mixing: Shake the funnel vigorously for exactly 30 seconds. The methanol acts as a bridge, eliminating mass-transfer barriers between the hindered aldehyde and the bisulfite ion.
-
Phase Separation: Add deionized water (25 mL) and an immiscible organic solvent (25 mL of 10% EtOAc/Hexanes). Shake gently and allow the layers to separate.
-
Isolation: The uncharged organic impurities will remain in the upper organic layer (discard or save for analysis). The charged bisulfite adduct of your target compound is now isolated in the lower aqueous phase. Drain the aqueous phase into a clean flask.
-
Regeneration: To the aqueous phase, add an equal volume of Ethyl Acetate (EtOAc). Begin dropwise addition of a 50% NaOH solution under rapid stirring. Self-Validation Check: Monitor the aqueous layer continuously with a pH meter or pH paper. Stop addition exactly when pH 12 is reached.
-
Final Extraction: Transfer back to a separatory funnel, shake, and collect the upper EtOAc layer (which now contains the pure regenerated aldehyde). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
References
- BenchChem Technical Support. Stability issues of N'-tert-butyl(tert-butoxy)
- ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development (2017).
- BenchChem Technical Support.
Technical Support Center: Preventing Aldehyde Autoxidation During Storage
Welcome to the Technical Support Center for aldehyde handling and preservation. Aldehydes are notoriously unstable functional groups, highly susceptible to autoxidation, polymerization, and degradation when exposed to ambient conditions[1]. For researchers and drug development professionals, compromised aldehyde integrity directly translates to failed syntheses, irreproducible assays, and degraded analytical standards.
This guide provides a deep mechanistic understanding of aldehyde degradation, field-proven troubleshooting strategies, and self-validating protocols to ensure the absolute purity of your reagents.
Mechanistic Insight: The Autoxidation Pathway
To effectively prevent aldehyde degradation, one must understand the causality behind it. Aldehydes do not simply "spoil"; they undergo a highly specific radical chain reaction driven by atmospheric oxygen (autoxidation) and catalyzed by light, heat, or trace metals[2][3].
-
Initiation: The aldehydic C–H bond is relatively weak. Exposure to light (photo-excitation) or trace transition metals abstracts this hydrogen, generating a highly reactive acyl radical[3][4].
-
Propagation: The acyl radical rapidly reacts with triplet oxygen (
) to form an acyl peroxy radical. This peroxy radical abstracts a hydrogen from a second aldehyde molecule, generating a peracid and propagating the chain[2][4]. -
Termination/Conversion: The peracid intermediate undergoes a Baeyer-Villiger-type reaction with another unreacted aldehyde molecule, ultimately yielding two equivalents of carboxylic acid[2].
Radical chain mechanism of aldehyde autoxidation to carboxylic acid.
Because this is a chain reaction, even a microscopic amount of oxygen or light exposure can trigger a cascading degradation event that ruins the entire batch[5][6].
Troubleshooting Guide: Diagnosing Aldehyde Degradation
If your reactions are failing or your analytical peaks are shifting, your aldehyde may have already oxidized. Below is a diagnostic matrix and quantitative breakdown of how storage conditions impact degradation.
Quantitative Data: Impact of Storage Conditions on Aldehyde Integrity
Data represents typical degradation profiles for volatile aliphatic aldehydes over a 30-day period.
| Storage Temperature | Atmosphere | Light Exposure | Stabilizer Added | Estimated Degradation (30 Days) |
| 25°C (Ambient) | Air | Ambient Light | None | > 50% (Severe oxidation) |
| 4°C (Refrigerated) | Air | Dark | None | 15% - 20% |
| 25°C (Ambient) | Air | Dark | 0.1% BHT | 5% - 10% |
| 4°C (Refrigerated) | Argon / N | Dark | None | < 5% |
| -20°C (Freezer) | Argon / N | Dark | None | < 1% (Optimal) |
Q&A: Common Storage Issues
Q: I stored my aldehyde in the fridge, but it still formed a white crust around the cap. What happened? A: The white crust is crystalline carboxylic acid (e.g., benzoic acid from benzaldehyde)[1]. Standard plastic caps are permeable to atmospheric oxygen over time. Furthermore, as the fridge cools the bottle, the internal pressure drops, pulling ambient air past the threads. Solution: Seal caps with Parafilm, store in secondary airtight containers, and backfill the headspace with Argon before sealing[5].
Q: Can I just add an antioxidant to my aldehyde stock to prevent this? A: Yes, but with caveats. Butylated hydroxytoluene (BHT) is a highly effective phenolic antioxidant that scavenges free radicals, donating a hydrogen atom to terminate the autoxidation chain reaction[7]. Adding 0.02% to 0.1% BHT will stabilize the aldehyde[7]. However, BHT will remain in your mixture and may interfere with sensitive downstream organometallic or radical-based syntheses.
Standard Operating Procedures (SOPs)
Protocol A: Long-Term Storage and Handling of Sensitive Aldehydes
To guarantee trustworthiness, this protocol relies on the physical properties of inert gases to create a self-validating oxygen-free barrier[1][6][8].
Materials: Argon gas (preferred over Nitrogen as it is heavier than air), Schlenk line or balloon, amber glass vials, PTFE-lined caps.
-
Preparation: Ensure the aldehyde is pure (verify via NMR or GC-MS). Transfer the aldehyde to an amber glass vial to completely exclude UV/visible light, which initiates the radical pair formation[3][6].
-
Degassing (For liquids): Sparge the liquid aldehyde with a steady stream of Argon for 5–10 minutes using a submerged needle. Validation step: You should observe continuous bubbling without significant solvent volume loss.
-
Headspace Displacement: Lift the needle into the headspace of the vial. Allow Argon to flow for 30 seconds. Because Argon is denser than air, it will pool on the surface of the liquid, creating a protective blanket[1][5].
-
Sealing: Rapidly remove the needle and immediately cap the vial with a PTFE-lined lid. Wrap the seal tightly with Parafilm.
-
Storage: Store the aliquots at -20°C[8]. Rule of thumb: Aliquot your stocks. Repeated freeze-thaw cycles and repeated opening of a single master bottle will inevitably introduce oxygen[8].
Protocol B: Rescue & Purification via Bisulfite Adduct Formation
If your aldehyde has already oxidized to a carboxylic acid, distillation is often insufficient due to close boiling points or thermal decomposition. The most reliable purification method is the formation of a bisulfite adduct [9][10][11].
This method exploits causality: the nucleophilic bisulfite ion attacks the aldehyde carbonyl, forming a highly polar, water-soluble α-hydroxy sulfonate. Carboxylic acids and polymeric impurities do not react and remain in the organic phase[10][12].
Workflow for the purification of aldehydes via bisulfite adduct formation.
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude, oxidized aldehyde in a water-miscible solvent (e.g., methanol or DMF) to ensure phase contact[10][13]. Add a freshly prepared, saturated aqueous solution of sodium bisulfite (
)[10][11]. -
Agitation: Shake vigorously for 30–60 seconds. Validation step: The reaction is highly exothermic; the flask will become warm, and a thick white precipitate (the adduct) may form depending on the aldehyde's molecular weight[11].
-
Washing (Impurity Removal): Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and water[11][13]. Extract and discard the organic layer. The unreacted carboxylic acid impurities are now gone[11].
-
Regeneration (Aqueous Method): To the aqueous layer containing the adduct, add an organic extraction solvent. Dropwise, add 10% aqueous
or under vigorous stirring until the aqueous phase reaches pH 12 (or until gas evolution ceases if using bicarbonate)[11][13]. Validation step: Monitor the pH with indicator paper. The aldehyde will migrate back into the organic layer[13]. -
Alternative Nonaqueous Regeneration (For Sensitive Molecules): If your aldehyde contains base-sensitive functional groups (e.g., esters that could saponify, or
-stereocenters prone to epimerization), do not use [9][13]. Instead, suspend the isolated solid bisulfite adduct in anhydrous acetonitrile and add 2 equivalents of chlorotrimethylsilane (TMS-Cl). Heat to 40–60°C. This neutral, irreversible process traps the oxygen, releasing the pure aldehyde[9].
Frequently Asked Questions (FAQs)
Q: Why is my bisulfite adduct not precipitating? A: Not all bisulfite adducts precipitate. Low molecular weight aliphatic aldehyde adducts are highly soluble in water[13]. If no solid forms, do not discard the mixture; simply proceed with a liquid-liquid extraction, keeping the aqueous layer which contains your invisible, dissolved adduct[10][13].
Q: I need to use my aldehyde for an analytical standard (HPLC/GC). Should I derivatize it? A: Yes. For highly volatile or unstable aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is the gold standard[8]. DNPH reacts with the aldehyde to form a stable hydrazone derivative that resists oxidation, prevents evaporation, and provides strong UV absorbance at 360 nm for highly accurate chromatographic quantification[8].
Q: Can I use Nitrogen instead of Argon for storage? A: Nitrogen is acceptable and cost-effective, but Argon is scientifically superior for physical storage. Argon is approximately 38% denser than air, meaning it naturally sinks and forms a protective blanket over the liquid surface. Nitrogen is slightly lighter than air and will easily diffuse out of the vial the moment the cap is opened[1][5].
References
-
Why do aldehydes require an inert atmosphere? - Filo. URL: [Link]
-
Radical-chain mechanism for aldehyde autoxidation - ResearchGate. URL: [Link]
-
Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol - FAO AGRIS. URL:[Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - ACS Publications. URL: [Link]
-
Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels - PMC. URL: [Link]
-
Acetaldehyde Storage and Handling - Stanford University. URL: [Link]
-
Light-induced autoxidation of aldehydes to peracids and carboxylic acids - The Royal Society of Chemistry. URL: [Link]
-
Is it possible to purify aldehyde by column? - ResearchGate. URL: [Link]
-
ANTIOXIDANT BHT - Ataman Kimya. URL: [Link]
Sources
- 1. Why do aldehydes require an inert atmosphere? | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. ossila.com [ossila.com]
- 7. What is BHT in Food? Benefits & Uses in Food Preservation [elchemy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yields in reductive amination of pyridine aldehydes
Welcome to the Heterocycle Synthesis Support Hub.
Ticket #: PYR-ALD-001 Topic: Low Yields in Reductive Amination of Pyridine Carboxaldehydes Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Reductive amination of pyridine aldehydes presents a unique set of challenges compared to benzenoid systems. The electron-deficient nature of the pyridine ring renders the aldehyde highly reactive (prone to hydration or side reactions), while the basic nitrogen introduces pH-dependent solubility issues and potential catalyst poisoning.
This guide moves beyond generic protocols to address the specific electronic and steric bottlenecks of the pyridine scaffold.
Module 1: Diagnostic Flowchart
Before altering your protocol, use this logic tree to identify the failure mode based on your crude LCMS/TLC data.
Caption: Diagnostic logic flow for identifying the root cause of low yields based on crude reaction analysis.
Module 2: The Chemistry of Failure (Root Cause Analysis)
The "Imine Gap"
The success of reductive amination hinges on the formation of the imine intermediate.
-
The Problem: Pyridine aldehydes are electron-deficient. While this makes the carbonyl carbon electrophilic, it also makes the aldehyde prone to forming stable hydrates (gem-diols) in the presence of trace water, which are unreactive toward amines.
-
The Fix: You must shift the equilibrium. Standard MeOH protocols often fail here. Using 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) with a dehydrating agent is superior.
The Chelation Trap (2-Pyridine Specific)
If you are using 2-pyridinecarboxaldehyde , the nitrogen adjacent to the carbonyl can form a stable 5-membered chelate with metal cations or Lewis acids.
-
Consequence: If using catalytic hydrogenation, the catalyst is poisoned. If using Lewis acids (like Ti(OiPr)₄), the reagent may be sequestered, requiring higher equivalents.
The pH Paradox
-
Too Acidic: The pyridine nitrogen (
) gets protonated. If the pH drops too low, your amine nucleophile also protonates, killing the reaction. -
Too Basic: The imine does not protonate to form the iminium ion, which is the required species for reduction by mild hydrides like STAB.
Module 3: Optimized Protocols
Do not use Sodium Cyanoborohydride (
Protocol A: The Standard (STAB Method)
Best for: Reactive amines and non-hindered aldehydes.
-
Imine Formation:
-
Dissolve Pyridine Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (0.2 M).
-
Crucial Step: Add Acetic Acid (AcOH) (1.5 equiv). This buffers the system and promotes iminium formation without fully protonating the amine nucleophile.
-
Stir for 30–60 minutes under
. Note: If the aldehyde is 2-substituted, extend to 2 hours.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Stir at Room Temperature (RT) for 4–16 hours.
-
Monitor: Quench a chemically distinct aliquot into bicarb and check LCMS.
-
Protocol B: The "Nuclear Option" (Titanium Isopropoxide)
Best for: Unreactive amines, hindered substrates, or when "Protocol A" yields alcohol side products.
-
Activation:
-
Combine Pyridine Aldehyde (1.0 equiv) and Amine (1.2 equiv) in a dry flask.
-
Add Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) neat or in minimal dry THF. -
Stir at RT for 4–12 hours. The solution will likely turn viscous/yellow. Mechanism: Ti acts as both Lewis Acid and water scavenger.[2]
-
-
Reduction:
-
Dilute with dry EtOH or MeOH (to 0.2 M).
-
Add Sodium Borohydride (
) (1.5 equiv) carefully (exothermic). -
Stir for 2 hours.
-
-
Quench (Critical):
-
Add water/1N NaOH to precipitate titanium salts (
). Filter through Celite before extraction.[3]
-
Module 4: Workup & Isolation (The Hidden Yield Killer)
Many researchers "make" the product but lose it during extraction. Aminopyridines are amphoteric and highly polar.
The Polarity Trap Table
| Phase | pH Condition | State of Aminopyridine Product | Solubility |
| Acidic (pH < 4) | Protonated (Pyridine-H+) | Dication or Monocation | Water Soluble (Lost) |
| Neutral (pH 7) | Equilibrium | Mix of species | Partial Water Solubility |
| Basic (pH > 10) | Deprotonated (Free Base) | Neutral | Organic Soluble (Target) |
Correct Extraction Procedure:
-
Quench: Add saturated
. -
pH Adjustment: Verify aqueous layer pH is >10 using 1N NaOH.
-
Solvent Choice: Do NOT use pure Diethyl Ether or Hexanes.
-
Use DCM (Dichloromethane) or 10% MeOH in DCM .
-
Pro-Tip: If the product is highly polar, use n-Butanol or IPA/CHCl3 (1:3) for extraction.
-
-
Salting Out: Saturate the aqueous layer with solid NaCl to force the organic product out.
Module 5: Mechanistic Visualization
Understanding the specific pathway helps in troubleshooting.
Caption: Reaction pathway showing the critical activation of the Imine to the Iminium ion required for hydride reduction.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6][7][8][11]J. Org.[4][5][7][8] Chem. 1996, 61, 3849–3862.[4][5] [Link]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[8]J. Org.[4][5][7][8] Chem. 1990, 55, 2552–2554.[8] [Link]
-
Bhattacharyya, S. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride: A Review.Org.[1] Process Res. Dev. 2009, 13, 1–29. (General review on STAB utility).
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. designer-drug.com [designer-drug.com]
- 3. reddit.com [reddit.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Selective Cleavage of tert-Butyl Ethers in Pyridine Derivatives
Case ID: PYR-TBU-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Pyridine Paradox"
Welcome to the technical support center. You are likely here because a standard deprotection protocol (successful on phenyl ethers) failed on your pyridine substrate.
The Core Problem: Pyridine derivatives present a dual challenge during tert-butyl ether cleavage:
-
The Proton Sink: The pyridine nitrogen is a basic center (
). It protonates or coordinates Lewis acids before the ether oxygen does. This arrests the reaction unless stoichiometry is adjusted. -
The Tautomer Trap: If your ether is at the 2- or 4-position , cleavage does not yield a hydroxypyridine. It yields the pyridone tautomer, which has vastly different solubility and reactivity profiles.
This guide provides self-validating protocols to navigate these issues.
Decision Matrix & Mechanism
Before selecting a reagent, determine your substrate's topology.
Figure 1: Decision tree for reagent selection based on substrate topology and functional group sensitivity.
Validated Protocols
Protocol A: The Scavenger-Assisted TFA Lysis (Standard)
Best for: Substrates with no other acid-sensitive groups.
The Logic: The tert-butyl cation (
Reagents:
-
Trifluoroacetic acid (TFA)[1]
-
Dichloromethane (DCM)[1]
-
Scavenger Cocktail: Thioanisole (nucleophilic scavenger) and/or Triethylsilane (TES, hydride donor).
Step-by-Step:
-
Dissolution: Dissolve substrate (1.0 equiv) in DCM (
M concentration). -
Scavenger Addition: Add Thioanisole (2.0 equiv). Note: If the substrate is prone to reduction, avoid TES. If stable, add TES (2.0 equiv) for cleaner profiles.
-
Acid Introduction: Cool to
C. Add TFA dropwise.-
Stoichiometry: You typically need a 1:1 v/v ratio of TFA:DCM. The large excess is required to protonate the pyridine nitrogen fully (
eq) and then drive the ether equilibrium ( eq).
-
-
Reaction: Warm to Room Temperature (RT). Monitor by HPLC/TLC.
-
Time: 1–4 hours.
-
-
Workup (The "Sticky Salt" Fix):
-
Evaporate volatiles. The residue is the Pyridinium Trifluoroacetate salt .
-
Neutralization: Redissolve in minimal MeOH. Pour into saturated aqueous
. Extract with EtOAc.[2] -
Check pH: Ensure the aqueous layer is pH > 8 to liberate the free pyridine base.
-
Protocol B: Lewis Acid Mediated (
)
Best for: Substrates sensitive to protic acids or requiring anhydrous conditions.
The Logic: Lewis acids coordinate to the ether oxygen, inducing C-O bond cleavage. However, they will coordinate to the pyridine nitrogen first.
Reagents:
-
Titanium Tetrachloride (
) - 1.0 M in DCM. -
Anhydrous DCM.
Step-by-Step:
-
Stoichiometry Calculation (Critical):
-
You need 1.1 equiv for the Pyridine Nitrogen (sacrificial coordination).
-
You need 1.1 equiv for the Ether Oxygen (reaction).
-
Total: Use 2.5 – 3.0 equiv of
.
-
-
Setup: Under Nitrogen/Argon, dissolve substrate in DCM at
C. -
Addition: Add
slowly. A precipitate (Pyridine- complex) may form. This is normal. -
Reaction: Stir at
C for 1 hour, then warm to RT. The precipitate often redissolves as the reaction proceeds. -
Quench: Pour into ice-cold saturated
solution. -
Chelation Break: If an emulsion forms (Titanium emulsions are notorious), add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 mins.
Technical Deep Dive: The Selectivity Paradox
Users often ask: "Can I remove the t-Bu ether but keep my Boc group?"
The Short Answer: Generally, No.
The Scientific Explanation: Both Boc (tert-butyloxycarbonyl) and
-
Reactivity Order: Boc groups are typically more labile (unstable) than
-Bu alkyl ethers because the carbamate nitrogen lone pair assists in the elimination of . -
Implication: Under standard acidic conditions (TFA, HCl), the Boc group will cleave before or simultaneously with the ether.
The "Hail Mary" Option (
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at ~50% | Pyridine N is buffering the acid. | Add more acid/Lewis acid. The first equivalent is "lost" to the nitrogen. |
| Product is Water Soluble | You formed a pyridinium salt or a pyridone. | Salt: Neutralize aqueous layer to pH 9-10 before extraction. Pyridone: These are highly polar. Use DCM/IPA (3:1) for extraction or continuous extraction. |
| New Impurity (+56 mass) | You forgot the scavenger. Repeat with 5 eq. Thioanisole. | |
| Product NMR is "Wrong" | Tautomerization (2- or 4-pos). | If you expected a hydroxy-pyridine but got a pyridone (amide-like CO peak ~160-165 ppm), this is chemically inherent. You cannot "fix" it; you must accept the tautomer. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability profiles).
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[4] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][5] Journal of Peptide Research, 58(4), 338-341.[4] Link (Demonstrates Boc is often cleaved before ethers).
-
Marcantoni, E., et al. (2001). Selective Deprotection of tert-Butyl Esters in the Presence of N-Boc Protecting Groups.[1][4][5][6] Journal of Organic Chemistry, 66, 4430-4432. Link (Discusses
methods, highlighting the difficulty of selectivity). -
Wu, Y., et al. (2000).[7] A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride.[7] Tetrahedron Letters, 41(16), 2847-2849. Link
-
Bartoli, G., et al. (2006).[7] tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide.[7] Chemistry - A European Journal, 12(35). Link
Sources
Technical Support Center: Advanced Handling of Pyridine-3-Carbaldehyde Derivatives
Status: Operational Support Level: Tier 3 (Subject Matter Expert) Ticket Topic: Stability, Purification, and Reaction Optimization of Air-Sensitive Nicotinaldehydes
Executive Summary: The Nature of the Reagent
Pyridine-3-carbaldehyde (Nicotinaldehyde) and its derivatives are chemically "schizophrenic." The electron-deficient pyridine ring activates the aldehyde carbonyl toward nucleophilic attack, making it highly reactive. However, this same electronic withdrawal renders the aldehyde proton highly susceptible to auto-oxidation, converting your reagent into nicotinic acid (a reaction killer) upon exposure to atmospheric oxygen. Furthermore, these derivatives are hygroscopic, readily forming gem-diols in the presence of moisture.
This guide replaces standard operating procedures with a causal, troubleshooting-based approach to handling these sensitive pharmacophores.
Module 1: Diagnosis & Storage (The "Before" Phase)
Q: My clear oil has turned yellow/brown. Is it usable?
A: The color change indicates the formation of N-oxide impurities or conjugated oligomers triggered by auto-oxidation.
-
Straw Yellow: Likely contains 1–3% Nicotinic Acid. Usable for robust condensations (e.g., reductive amination) but fatal for organometallics.
-
Dark Brown/Red: Significant decomposition. Requires distillation or bisulfite purification.
Q: How do I store this long-term without degradation?
A: Standard refrigeration is insufficient. You must eliminate the three degradation vectors: Oxygen, Moisture, and Light.
The "Zero-Oxidation" Storage Protocol:
-
Container: Never use cork or standard plastic caps. Use borosilicate glass with a PTFE-lined screw cap or a crimped septum vial .
-
Atmosphere: Backfill with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the liquid surface.
-
Temperature: Store at 2–8°C . Freezing (-20°C) can sometimes induce partial crystallization, which may crack glass vials upon thawing if not handled carefully.
-
Seal: Parafilm is permeable to oxygen over time. Use electrical tape or a secondary containment jar with desiccant for long-term storage.
Module 2: Purification Workflows
Q: The bottle claims 98% purity, but my NMR shows a carboxylic acid peak (~11-12 ppm). How do I fix this?
A: Commercial samples often degrade during shipping. Choose your purification route based on scale and available equipment.
Visual Guide: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on sample size and contamination level.
Detailed Protocols
Method A: The "Basic Wash" (Rapid Cleanup) Best for: Removing nicotinic acid from small samples.
-
Dissolve crude aldehyde in Dichloromethane (DCM) .
-
Wash rapidly (x2) with saturated aqueous NaHCO₃ . The acid converts to the water-soluble sodium nicotinate salt.
-
Dry organic layer over MgSO₄ (avoid acidic drying agents).
-
Concentrate immediately and backfill with Argon.
Method B: Neutralized Silica Chromatography Best for: High-purity requirements.
-
The Problem: Pyridine nitrogens adsorb strongly to the acidic silanol groups on standard silica gel, causing "streaking" and product loss.
-
The Fix: Pre-treat your silica slurry with 1–3% Triethylamine (TEA) in the eluent.
-
Eluent System: Hexanes:Ethyl Acetate (with 1% TEA).
-
Note: The TEA blocks the acidic sites, allowing the pyridine derivative to elute cleanly.
-
Method C: Vacuum Distillation Best for: Bulk (>5g) restoration.
-
Boiling Point: ~78–81°C at 10 mmHg [1].
-
Warning: Do not distill to dryness. Concentrated peroxides or oligomers in the pot residue can be hazardous.
Module 3: Reaction Troubleshooting (The "During" Phase)
Q: My Grignard/Organolithium reaction failed completely. Why?
A: You likely have "The Proton Trap." Even 2% Nicotinic Acid impurity acts as a proton source. When you add R-Li or R-MgBr, the first equivalent acts as a base, deprotonating the acid to form a carboxylate salt. This kills your reagent stoichiometry.
-
Solution: Titrate the aldehyde or use Method A (Basic Wash) immediately before the reaction. Always use a 1.2–1.5 equivalent excess of the organometallic reagent to account for residual protons.
Q: I see a new spot on TLC that isn't product or starting material. What is it?
A: It is likely the Gem-Diol (Hydrate) . Pyridine aldehydes are hygroscopic. In the presence of water (even from wet solvents), the carbonyl hydrates.
-
Reaction: Py-CHO + H₂O ⇌ Py-CH(OH)₂
-
Fix: This is reversible. Add a drying agent (molecular sieves 4Å) or perform an azeotropic distillation with toluene to drive the equilibrium back to the aldehyde.
Visual Guide: Degradation Pathways
Figure 2: The two primary degradation pathways. Oxidation is irreversible; Hydration is reversible.
Module 4: Quick Reference Data
Physical Properties & Compatibility Table
| Property | Value/Condition | Implication for Handling |
| Boiling Point | 78–81°C (10 mmHg) | Distillable under medium vacuum. |
| Flash Point | 35°C (Closed Cup) | Flammable. Ground all glassware. |
| Solubility | Water, Ethanol, Ether | Soluble in water (unlike benzaldehyde). |
| pKa (Conjugate Acid) | ~3.73 | Weak base; protonates in strong acid. |
| Incompatibility | Strong Oxidizers, Strong Bases | Avoid KMnO₄; Bases trigger Cannizzaro. |
References
-
Sigma-Aldrich. (n.d.). 3-Pyridinecarboxaldehyde Safety Data Sheet. Retrieved from
-
Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Standard protocol for purification of heteroaromatic aldehydes via bisulfite or distillation).
-
BenchChem. (2025).[2] Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 3-Pyridinecarboxaldehyde Handling and Storage. Retrieved from
For further assistance, please contact the Chemical Safety Officer or the Synthesis Core Facility.
Sources
Technical Support Center: Reaction Temperature Optimization for Lithiation of 2-Methylpyridines
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the regioselectivity and yield of 2-methylpyridine (2-picoline) lithiation. This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind temperature control, providing diagnostic troubleshooting, and offering self-validating experimental workflows.
Mechanistic Causality: The Role of Temperature in Chemoselectivity
The lithiation of 2-methylpyridine is a foundational transformation in drug development, but it is notoriously prone to side reactions. The choice of temperature does not merely affect the reaction rate; it fundamentally alters the active aggregation state of the organolithium reagent, thereby dictating the entire reaction pathway[1].
At elevated temperatures (e.g., > -20 °C), alkyllithium reagents like n-butyllithium (n-BuLi) tend to dissociate into highly reactive dimeric aggregates. These dimers act primarily as nucleophiles, attacking the electrophilic C6 position of the pyridine ring to form Chichibabin-type addition products (e.g., 2-butyl-6-methylpyridine)[2]. Conversely, at cryogenic temperatures (-78 °C), the organolithium species exists predominantly as tetrameric or hexameric aggregates. These higher-order aggregates are less nucleophilic but sufficiently basic to abstract the acidic alpha-protons of the 2-methyl group, selectively yielding the desired 2-(lithiomethyl)pyridine[1].
Reaction pathways of 2-methylpyridine lithiation based on temperature and aggregate state.
Diagnostic Troubleshooting & FAQs
Q: I am observing significant amounts of alkylated pyridine byproducts instead of α-lithiation. How can I eliminate this? A: Nucleophilic addition competes directly with deprotonation. To resolve this, you must strictly maintain the internal reaction temperature at -78 °C during the entire addition of n-BuLi[3]. If the problem persists, switch to a non-nucleophilic base like Lithium diisopropylamide (LDA) at -65 °C to -78 °C[4]. Alternatively, utilizing unimetallic superbases (e.g., nBuLi-LiPM) can shift the chemoselectivity entirely toward deprotonation by artificially stabilizing the tetrameric aggregate state, even at slightly higher temperatures[2].
Q: My electrophile trapping yield is low, even though the solution turns deep red indicating successful metalation. What is happening? A: The α-lithiated 2-methylpyridine intermediate is configurationally unstable and prone to dimerization or decomposition if allowed to warm up without a trapping agent present[5]. Ensure that your electrophile is added directly at -78 °C. If the electrophile is unreactive at cryogenic temperatures, you may slowly allow the reaction mixture to warm to -40 °C or 0 °C only after the electrophile has been fully introduced into the system.
Q: Does the choice of solvent impact the optimal reaction temperature? A: Absolutely. Coordinating solvents like THF actively break down organolithium aggregates. In THF, -78 °C is mandatory for n-BuLi to prevent ring addition[3]. In non-polar solvents like toluene, lithiation is severely inhibited, often requiring additives like HMPA or TMEDA, which again necessitates strict low-temperature control to prevent runaway side reactions[6].
Q: Is there a way to perform this reaction at higher temperatures without side reactions?
A: Yes, by using a Lewis acid pre-complexation strategy. Reacting 2-methylpyridine with BF
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity. Use this matrix to select the optimal conditions for your specific substrate constraints.
| Base System | Solvent | Temperature Profile | Primary Outcome | Yield / Conversion | Reference |
| n-BuLi (1.05 eq) | THF | -78 °C (15 min) → 0 °C (15 min) | α-Lithiation (Deep red solution) | >75% (Alkylated product) | [3] |
| n-BuLi (1.0 eq) | Toluene | -78 °C to 0 °C | Poor conversion / No reaction | <10% | [6] |
| LDA (1.0 eq) | THF | -65 °C (1 h) → -40 °C (0.5 h) | α-Lithiation (Orange solution) | 75% | [4] |
| n-BuLi-LiPM (tetramer) | Hexane | -78 °C | α-Lithiation | Excellent | [1] |
| n-BuLi-LiPM (dimer) | THF | 0 °C | Nucleophilic Addition (C6) | High Side-Product | [1] |
| LDA + BF | Et | -78 °C | Exclusive α-Lithiation | Superior to uncomplexed | [7] |
Validated Experimental Workflows
To ensure trustworthiness, the following protocols are designed as self-validating systems. Visual cues and intermediate checks are embedded to confirm successful state transitions before you commit valuable electrophiles.
Protocol A: Standard Kinetic α-Lithiation using n-BuLi[3]
Use this protocol for standard electrophiles (e.g., alkyl halides, aldehydes) where THF is tolerated.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Substrate Loading: Dissolve 2-methylpyridine (1.0 equiv, typically 10 mmol) in anhydrous THF to achieve a 0.5 M solution.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 10 minutes.
-
Base Addition: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes to prevent localized heating.
-
Self-Validation Check: The solution must transition from colorless to a deep red/orange color. This visual cue confirms the formation of the 2-(lithiomethyl)pyridine anion. If the solution turns brown/black rapidly, the temperature was too high, and ring addition/decomposition has occurred.
-
Thermal Cycling (Optional but recommended): To ensure complete metalation without risking nucleophilic addition, stir at -78 °C for 15 minutes, briefly warm the flask to 0 °C for exactly 15 minutes, and immediately recool to -78 °C[3].
-
Electrophile Trapping: Add the electrophile (1.05 equiv) dropwise at -78 °C. Stir for 30 minutes.
-
Quenching: Quench the reaction at -78 °C with 2 mL of anhydrous MeOH before allowing the system to warm to room temperature. Dilute with H
O and extract with EtOAc.
Protocol B: BF -Directed Lithiation with LDA[7]
Use this protocol when nucleophilic addition is a persistent issue or when working with highly unreactive electrophiles that require extended reaction times.
-
Complexation: Dissolve 2-methylpyridine (1.0 equiv) in anhydrous diethyl ether (Et
O). Cool to -78 °C. -
Lewis Acid Addition: Add BF
·OEt (1.0 equiv) dropwise. Stir for 15 minutes. -
Self-Validation Check: A white precipitate or a distinct thickening of the solution will occur, indicating the successful formation of the BF
-pyridine complex. -
Base Preparation: In a separate flame-dried flask, prepare LDA (1.1 equiv) by reacting diisopropylamine with n-BuLi in Et
O at -78 °C. -
Deprotonation: Transfer the freshly prepared LDA solution via cannula to the BF
-pyridine complex at -78 °C. Stir for 30 minutes. -
Trapping: Add the electrophile. The BF
complex prevents any ring-addition, ensuring exclusive reactivity at the α-methyl carbon. Slowly warm to room temperature and quench with saturated NH Cl.
References
-
[5] Title: Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate | Source: whiterose.ac.uk | 5
-
[7] Title: A study on the BF3-directed lithiation of 2-picoline and 2,3-lutidine | Source: researchgate.net | 7
-
[2] Title: Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity | Source: acs.org | 2
-
[3] Title: Enantioselective Alkylation of 2-Alkyl Pyridines Controlled by Organolithium Aggregation | Source: wpmucdn.com | 3
-
[1] Title: Metalation of Pyridines with nBuLi-Li-Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity | Source: researchgate.net |1
-
[6] Title: UC Santa Barbara - eScholarship | Source: escholarship.org | 6
-
[4] Title: Enamines from formamides. Synthesis of 1,2,3,4-tetrahydro-1-substituted β-carbolines | Source: cdnsciencepub.com | 4
Sources
Technical Support Center: Aldehyde Remediation & Purification
Welcome to the Aldehyde Remediation Support Center. Unreacted aldehydes—often used as electrophiles in reductive aminations, Wittig reactions, and condensations—are notorious for complicating downstream purifications. Their tendency to streak on silica gel and undergo side reactions makes traditional column chromatography inefficient.
This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to chemically sequester and remove unreacted aldehydes from complex reaction mixtures.
Phase 1: Diagnostic Q&A – Choosing Your Removal Strategy
Q: How do I choose between bisulfite extraction, Girard's Reagent, and polymer-bound scavengers? A: The optimal choice depends on the scale of your reaction, the lipophilicity of your product, and whether you need to recover the unreacted aldehyde.
-
Sodium Bisulfite is the industry standard for scalable, cost-effective removal of unhindered aldehydes[1].
-
Girard's Reagent T is reserved for highly lipophilic mixtures where bisulfite adducts fail to partition cleanly into the aqueous phase[2].
-
Polymer-Bound Scavengers are ideal for late-stage Active Pharmaceutical Ingredient (API) synthesis or micro-scale libraries where aqueous workups are detrimental, allowing for rapid, chromatography-free purification via simple filtration[3].
Comparative Data: Aldehyde Scavenging Methods
| Methodology | Mechanism of Action | Ideal Substrates | Reversibility | Key Advantage |
| Sodium Bisulfite Wash | Nucleophilic addition forming an α-hydroxysulfonic acid salt | Unhindered aliphatic and aromatic aldehydes | Yes (via pH 12 basification) | Low cost, highly scalable |
| Girard's Reagent T | Hydrazone formation with a quaternary ammonium tag | Highly lipophilic mixtures, complex biological matrices | Yes (via acid hydrolysis) | Extreme polarity shift for easy separation |
| Polymer Scavengers (PS-Amine) | Covalent imine formation on a solid polystyrene matrix | APIs, micro-scale reactions, flow chemistry | No (sacrificial resin) | Chromatography-free, rapid filtration |
Phase 2: Standard Operating Procedures (SOPs)
Q: What is the exact, self-validating protocol for Sodium Bisulfite extraction? A: The classical biphasic bisulfite wash often fails for aliphatic or sterically hindered aldehydes due to poor mass transfer. The causality behind this optimized protocol is the introduction of Dimethylformamide (DMF). DMF acts as a water-miscible co-solvent, homogenizing the reaction environment and drastically accelerating the nucleophilic attack of the bisulfite ion on the carbonyl carbon[1].
SOP A: DMF-Accelerated Sodium Bisulfite Extraction
-
Dissolution: Dissolve the crude organic mixture (containing the product and unreacted aldehyde) in 10 mL of DMF.
-
Adduct Formation: Add 25 mL of saturated aqueous sodium bisulfite (NaHSO₃) to the solution in a separatory funnel. Shake vigorously for 30–60 seconds. Mechanistic note: The aldehyde is converted into a highly polar, water-soluble α-hydroxysulfonic acid salt.
-
Phase Separation: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., hexanes or 10% ethyl acetate/hexanes). Shake vigorously and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer (containing the aldehyde adduct).
-
Washing: Wash the retained organic layer three times with 10 mL of deionized water to remove residual DMF and bisulfite.
-
Self-Validation Step: Spot the organic layer on a TLC plate and develop it using a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain. The absence of a yellow/orange spot confirms complete aldehyde removal. If a spot persists, repeat step 2.
Workflow for the sodium bisulfite liquid-liquid extraction of aldehydes.
Q: How do I implement Girard's Reagent T for highly lipophilic mixtures? A: When your target product is highly polar, or your aldehyde is highly lipophilic, bisulfite adducts may not partition correctly. Girard's Reagent T (Trimethylaminoacetohydrazide chloride) solves this by reacting with the aldehyde to form a hydrazone linked to a permanent quaternary ammonium cation. This induces an extreme polarity shift, guaranteeing the aldehyde moves into the aqueous phase[4],[2].
SOP B: Girard's Reagent T Derivatization
-
Reaction Setup: Dissolve the crude mixture in ethanol containing 10% acetic acid (acting as an acid catalyst for hydrazone formation).
-
Derivatization: Add 1.2 equivalents of Girard's Reagent T. Stir at 40°C for 2–5 hours[2].
-
Solvent Swap: Concentrate the mixture under reduced pressure to remove ethanol. Redissolve the residue in a biphasic mixture of diethyl ether (or dichloromethane) and water.
-
Separation: Transfer to a separatory funnel. The aqueous layer will contain the positively charged Girard-aldehyde derivative. The organic layer contains your purified product.
-
Self-Validation Step: Analyze the organic layer via LC-MS. The target product should be present without the characteristic [M+H]+ mass of the starting aldehyde.
Q: How can I use polymer-bound scavengers for rapid, chromatography-free removal? A: For late-stage API synthesis, aqueous washes can cause product loss or degradation. Solid-supported scavengers covalently bind the unreacted aldehyde to an insoluble polymer matrix, allowing the impurity to be simply filtered away[3].
SOP C: Solid-Phase Scavenging via PS-Amine
-
Resin Selection: Select Aminomethyl polystyrene (PS-Amine). Causality: While PS-Tosylhydrazine is highly reactive, it risks leaching genotoxic hydrazine derivatives into the API. PS-Amine avoids this toxicity while removing >97% of aldehydes within 20 minutes[3].
-
Incubation: Dissolve the crude mixture in an aprotic solvent (e.g., DCM or THF). Add 3 to 5 equivalents of PS-Amine resin (based on the estimated residual aldehyde).
-
Agitation: Gently shake or stir the suspension at room temperature for 30–60 minutes. The primary amine on the resin reacts with the aldehyde to form a covalently bound imine.
-
Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin cake twice with the reaction solvent to ensure full recovery of your product.
-
Self-Validation Step: Run the filtrate through HPLC-UV. If the aldehyde peak persists, the resin's binding capacity was exceeded; add an additional 2 equivalents of fresh resin to the filtrate and repeat the incubation.
Solid-phase extraction workflow using polymer-bound aldehyde scavengers.
Phase 3: Troubleshooting FAQs
Q: My aldehyde is sterically hindered (e.g., a neopentyl or ortho-substituted aromatic aldehyde), and the bisulfite method isn't working. How do I force the adduct formation? A: Steric hindrance severely depresses the kinetics of nucleophilic addition. To overcome this, increase the ratio of the miscible co-solvent (DMF or Methanol) to ensure a completely homogenous single phase during the reaction step, rather than a biphasic mixture[1]. Heat the mixture gently (40°C) for 15 minutes before adding the immiscible extraction solvent. If it still fails, abandon bisulfite and switch to a highly reactive scavenger like PS-Tosylhydrazine.
Q: I need to recover the unreacted aldehyde because it is a precious chiral building block. Which method allows for the best recovery? A: The Sodium Bisulfite method is the most reliable for recovery. After separating the aqueous layer containing the bisulfite adduct, add an organic extraction solvent (like ethyl acetate) to it. Slowly add a sodium hydroxide solution until the aqueous phase reaches pH 12. This strongly basic environment reverses the bisulfite addition, regenerating the free aldehyde, which immediately partitions into the organic layer for recovery[1].
Q: I am seeing product loss during silica gel chromatography when trying to separate unreacted aldehyde. Why? A: Aldehydes are prone to forming hydrates and oligomerizing on the acidic, polar surface of silica gel, which causes severe streaking. This streaking overlaps with the product bands, leading to co-elution and yield loss. This is exactly why chemical derivatization (bisulfite/Girard's) or solid-phase scavenging prior to chromatography is considered best practice in modern drug development.
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: Journal of Visualized Experiments (JoVE) / PubMed Central (PMC) URL:[Link]
-
Removal of Acrolein from Active Pharmaceutical Ingredients Using Aldehyde Scavengers Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke Source: Royal Society Open Science URL:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
The structural elucidation of substituted pyridines is a critical checkpoint in pharmaceutical development, as subtle regiochemical variations drastically alter a molecule's pharmacokinetics and target-binding affinity. For the building block 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde , confirming the exact positions of the tert-butoxy, methyl, and carbaldehyde groups on the pyridine ring is paramount.
As a Senior Application Scientist, I have designed this guide to objectively evaluate the analytical modalities available for verifying this specific structure. We will compare the gold-standard ¹H NMR approach against alternative techniques and demonstrate how to definitively distinguish this compound from its closely related regioisomers using a self-validating experimental framework.
Analytical Modalities Comparison: Why ¹H NMR is the Gold Standard
While multiple spectroscopic techniques can confirm the identity of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde, their utility in resolving regiochemistry varies significantly. The table below compares the performance of ¹H NMR against alternative analytical methods.
| Analytical Technique | Primary Data Output | Regiochemical Resolution | Limitations for Pyridine Derivatives |
| ¹H NMR (1D & 2D) | Chemical shifts, integrals, J-couplings | High (Definitive with NOESY) | Requires high sample purity (>95%) and deuterated solvents. |
| ¹³C NMR | Carbon backbone framework | Moderate | Lower sensitivity; quaternary pyridine carbons often exhibit weak signals due to long relaxation times. |
| GC-MS (EI) | Molecular weight (m/z 207), fragmentation | Low | Positional isomers yield nearly identical fragmentation patterns (e.g., massive M-57 loss of the tert-butyl group). |
| FT-IR | Functional groups (C=O at ~1700 cm⁻¹) | None | Confirms the aldehyde and ether groups but provides zero spatial connectivity data. |
The Causality of Method Selection: GC-MS and FT-IR are excellent for rapid functional group and mass verification. However, because the electron ionization (EI) fragmentation of pyridine regioisomers is often identical, mass spectrometry fails to provide spatial resolution. ¹H NMR is the only technique that directly probes the electronic microenvironments of the protons, making it the non-destructive standard for structural elucidation[1].
Regioisomer Differentiation: Target vs. Alternative
The most common synthetic impurity or alternative to our target is its regioisomer: 2-(tert-butoxy)-6-methylpyridine-3-carbaldehyde . Differentiating these two requires a deep understanding of substituent electronic effects on the pyridine ring.
-
Resonance Shielding: The oxygen atom of the tert-butoxy group donates electron density into the pyridine ring via resonance. This significantly shields the protons located ortho and para to it, shifting their signals upfield (lower ppm) [2].
-
Anisotropic Deshielding: The carbaldehyde (-CHO) group is strongly electron-withdrawing and exerts magnetic anisotropy, heavily deshielding the adjacent ortho proton (H-4), pushing it downfield (higher ppm).
By mapping these causal electronic effects, we can predict and compare the ¹H NMR profiles of the two alternatives.
¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Environment | Target: 6-tert-butoxy-2-methyl... | Alternative: 2-tert-butoxy-6-methyl... | Causality / Electronic Effect |
| Aldehyde (-CHO) | ~10.2 ppm (s, 1H) | ~10.3 ppm (s, 1H) | Strongly deshielded by C=O magnetic anisotropy. |
| Aromatic H-4 | ~8.0 ppm (d, 1H, J=8.5 Hz) | ~7.9 ppm (d, 1H, J=7.5 Hz) | Deshielded by the adjacent electron-withdrawing carbonyl. |
| Aromatic H-5 | ~6.6 ppm (d, 1H, J=8.5 Hz) | ~6.8 ppm (d, 1H, J=7.5 Hz) | Shielded by the resonance electron donation from the adjacent oxygen. |
| Methyl (-CH3) | ~2.7 ppm (s, 3H) | ~2.5 ppm (s, 3H) | C2-methyl is more deshielded due to proximity to both N and CHO. |
| tert-butoxy | ~1.6 ppm (s, 9H) | ~1.6 ppm (s, 9H) | Aliphatic bulk; largely unaffected by ring position. |
Note: Data represents expected values based on established pyridine substituent parameters.
Logical Decision Tree for Isomer Differentiation
To definitively prove the structure, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is utilized. NOESY identifies protons that are close to each other in 3D space (< 5 Å), regardless of the carbon bonds between them.
Figure 1: NOESY spatial correlation map for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
The Definitive Proof: In the target molecule, the C2-methyl group is physically adjacent to the C3-aldehyde. A NOESY spectrum will show a strong cross-peak between the methyl singlet (~2.7 ppm) and the aldehyde singlet (~10.2 ppm). In the alternative regioisomer, the tert-butoxy group is at C2, meaning the NOESY cross-peak would appear between the tert-butoxy singlet (~1.6 ppm) and the aldehyde.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal mathematical and physical checks to validate the integrity of the acquired NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh exactly 15 mg of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
-
Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation Check: The solution must be completely clear. Particulates distort the magnetic field. A sharp TMS singlet at exactly 0.00 ppm validates the chemical shift axis calibration.
-
-
Instrument Tuning & Shimming:
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Perform automated shimming (Z1-Z5 gradients) and probe tuning.
-
Self-Validation Check: The lock signal must stabilize >80%, and the 50% line-width of the residual CHCl₃ solvent peak (7.26 ppm) must be <1.0 Hz, confirming optimal magnetic field homogeneity.
-
-
1D ¹H Acquisition Parameters:
-
Run a standard 1D proton sequence (e.g., zg30).
-
Critical Setting: Set the relaxation delay (D1) to 2.0 seconds.
-
Causality: The aldehyde proton lacks nearby protons for efficient dipole-dipole relaxation. A short D1 will artificially reduce its integration value. A 2.0s delay ensures complete relaxation.
-
-
Spectral Processing & Integration Validation:
-
Apply zero-filling and an exponential apodization function (line broadening = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing resolution.
-
Perform baseline correction and integrate the peaks.
-
Self-Validation Check: The sum of the integrations must mathematically resolve to exactly 15 protons (1 CHO + 1 H-4 + 1 H-5 + 3 CH₃ + 9 t-Bu). If the tert-butyl peak integrates to 9.00, the methyl peak must integrate to exactly 3.00 (±0.05). Any deviation indicates an impure sample or incomplete relaxation.
-
Figure 2: Standardized, self-validating workflow for 1H NMR sample preparation and data acquisition.
References
- Source: Taylor & Francis (tandfonline.com)
- Title: 4-Amino-2-methylnicotinaldehyde (Structural Analog NMR Analysis)
characteristic IR absorption bands of pyridine-3-carbaldehyde
An In-Depth Guide to the Characteristic IR Absorption Bands of Pyridine-3-Carbaldehyde: A Comparative Analysis for Researchers
In the fields of pharmaceutical development and materials science, the precise characterization of heterocyclic compounds is paramount. Pyridine and its derivatives are foundational scaffolds in a vast array of functional molecules, making their structural elucidation a critical step in research and development.[1] Pyridine-3-carbaldehyde (also known as nicotinaldehyde), with its pyridine ring substituted by a formyl group, presents a unique spectroscopic signature that is instrumental for its identification and differentiation from its isomers and other aromatic aldehydes.[2][3]
This guide provides a comprehensive analysis of the characteristic Fourier-Transform Infrared (FT-IR) absorption bands of pyridine-3-carbaldehyde. We will delve into the vibrational modes of its key functional groups, compare its spectrum with relevant alternatives, and provide a validated experimental protocol for obtaining high-quality spectral data.
The Foundational Principles: Why FT-IR is a Powerful Tool
FT-IR spectroscopy is a non-destructive analytical technique that probes the vibrational modes of a molecule by measuring its absorption of infrared radiation.[1] Chemical bonds vibrate at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a detailed fingerprint of the molecule's functional groups and overall structure.[4][5]
For a molecule like pyridine-3-carbaldehyde, FT-IR is invaluable for:
-
Confirming Synthesis: Verifying the presence of the aldehyde group and the integrity of the pyridine ring.[1]
-
Structural Isomer Differentiation: Distinguishing the 3-substituted isomer from its 2- and 4-substituted counterparts based on subtle shifts in vibrational frequencies.
-
Purity Assessment: Detecting residual starting materials or by-products by identifying their characteristic spectral bands.[1]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an IR spectrum is directly dependent on the methodology used for sample preparation and data acquisition. The following protocol outlines a robust method for analyzing liquid samples like pyridine-3-carbaldehyde using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is a common and convenient technique for liquid analysis.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR crystal.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Acquire a background spectrum (typically 16-32 scans) with no sample on the crystal. This is a critical self-validating step that accounts for the absorbance of ambient CO2 and water vapor, as well as the instrumental response.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Analysis of Pyridine-3-Carbaldehyde IR Spectrum
The infrared spectrum of pyridine-3-carbaldehyde is a composite of the vibrations from the aldehyde group and the substituted pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the conjugation between the ring and the carbonyl group influence the precise location of these bands.[2]
Caption: Relationship between functional groups in Pyridine-3-Carbaldehyde and their IR bands.
Below is a table summarizing the principal absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Analysis |
| ~3056-3093 | Weak-Medium | Aromatic C-H Stretch | The presence of absorptions above 3000 cm⁻¹ is characteristic of C-H bonds on an sp² hybridized carbon, confirming the aromatic pyridine ring.[4][7] |
| ~2794 | Medium | Aldehyde C-H Stretch (Fermi Resonance Doublet) | This band, often appearing as a pair with another C-H stretch near 2850 cm⁻¹, is highly diagnostic for an aldehyde group.[7][8] Its presence is a key identifier. |
| ~1735-1700 | Strong | Carbonyl (C=O) Stretch | This is typically the most intense and prominent peak in the spectrum. Its position below that of a saturated aliphatic aldehyde (~1740-1720 cm⁻¹) indicates conjugation with the aromatic pyridine ring, which weakens the C=O bond.[7][8][9] |
| ~1584-1379 | Medium-Strong | Aromatic Ring (C=C and C=N) Stretches | Pyridine derivatives exhibit a series of complex bands in this region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the ring.[1][7] The specific pattern is characteristic of the pyridine scaffold. |
| ~900-650 | Medium-Strong | Aromatic C-H Out-of-Plane (OOP) Bending | The pattern of bands in this region is highly sensitive to the substitution pattern on the aromatic ring.[4] For a 3-substituted (meta-substituted) pyridine, a characteristic pattern of strong bands is expected in this fingerprint region. |
Comparative Analysis: Pyridine-3-Carbaldehyde vs. Alternatives
The true diagnostic power of a spectrum is often revealed through comparison. Here, we compare pyridine-3-carbaldehyde with two relevant molecules: benzaldehyde (its carbo-aromatic analogue) and pyridine-2-carbaldehyde (an isomer).
| Compound | Aldehyde C-H Stretch (cm⁻¹) | Carbonyl C=O Stretch (cm⁻¹) | Key Distinguishing Features |
| Pyridine-3-Carbaldehyde | ~2794 | ~1705 | The C=O stretch is influenced by the electron-withdrawing nature of the pyridine ring. The fingerprint region (1600-1400 cm⁻¹ and 900-650 cm⁻¹) will show characteristic C=N and C=C ring vibrations and a 3-substitution OOP pattern.[7] |
| Benzaldehyde | ~2745 | ~1705 | The C=O stretch is very similar due to conjugation with an aromatic ring.[8][9] However, the spectrum lacks the characteristic C=N stretching vibrations of the pyridine ring. The aromatic C-H OOP bending pattern will correspond to a monosubstituted benzene ring (typically strong bands around 750 and 690 cm⁻¹).[10] |
| Pyridine-2-Carbaldehyde | ~2850, ~2750 | ~1700 | The C=O stretch is at a similar position. The key difference often lies in the potential for intramolecular hydrogen bonding between the aldehyde C-H and the adjacent pyridine nitrogen, which can subtly alter the C-H stretching and bending frequencies. The C-H OOP bending pattern will also differ, reflecting the 2-substitution (ortho-like) pattern. |
The primary distinction between pyridine-3-carbaldehyde and benzaldehyde lies in the vibrations of the aromatic ring itself. The presence of the nitrogen atom in the pyridine ring introduces C=N stretching modes and alters the electronic distribution, which modifies the frequencies and intensities of the ring stretching and bending vibrations compared to a pure benzene ring.[1][11]
Conclusion
The FT-IR spectrum of pyridine-3-carbaldehyde is defined by a set of highly characteristic absorption bands. The strong carbonyl stretch around 1705 cm⁻¹, indicative of an aromatic conjugated aldehyde, and the distinct Fermi resonance doublet of the aldehyde C-H stretch are primary identifiers. Furthermore, the unique pattern of C=C/C=N ring stretches and C-H out-of-plane bending vibrations provides a definitive fingerprint that allows for its unambiguous differentiation from isomers and carbocyclic analogues like benzaldehyde. By following a rigorous experimental protocol, researchers can leverage FT-IR spectroscopy as a rapid, reliable, and indispensable tool for the structural verification of this important heterocyclic building block.[1]
References
-
NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
Grokipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook, Gas Phase Spectrum. Retrieved from [Link]
-
Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 41(5), 1005-1015. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(10), 12533-12547. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Department of Chemistry. Retrieved from [Link]
-
Sebastian, S., & Sundaraganesan, N. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India, 7(1), 103-107. Retrieved from [Link]
-
Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. 131830250 [thermofisher.com]
- 7. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
mass spectrometry fragmentation pattern of tert-butoxy pyridines
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Tert-Butoxy Pyridines
A Comparative Analysis for Structural Elucidation
Introduction
Pyridine and its derivatives are cornerstone scaffolds in the pharmaceutical and chemical industries, forming the structural core of numerous marketed drugs.[1] Among these derivatives, tert-butoxy pyridines serve as crucial intermediates and final products in drug development, where the tert-butoxy group acts as a bulky, lipophilic substituent or a synthetic handle. A definitive analytical characterization is paramount for confirming structure, purity, and metabolic fate. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands out as a primary tool for this purpose due to its sensitivity and structural diagnostic capabilities.[1][2]
This guide provides a comprehensive analysis of the mass spectral fragmentation patterns of tert-butoxy pyridines. We will explore the key fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare these patterns to other substituted pyridines, and provide validated experimental protocols for researchers, scientists, and drug development professionals.
Core Principles of Ionization and Fragmentation
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed.
-
Electron Ionization (EI): This is a high-energy "hard" ionization technique typically used in GC-MS. An electron beam (commonly 70 eV) bombards the molecule, ejecting an electron to form an energetically unstable molecular ion (M⁺•).[3][4] This excess energy induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[3][4]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique common in LC-MS. It generates ions by creating a fine spray of charged droplets, leading to the formation of protonated molecules ([M+H]⁺) or other adducts.[5][6] Fragmentation is minimal in the ion source but can be induced in a controlled manner using tandem mass spectrometry (MS/MS), where a precursor ion is selected and fragmented by collision-induced dissociation (CID).[5][7]
The fragmentation process itself is governed by fundamental chemical principles. Bonds break to form the most stable possible products (ions and neutral species).[4] For tert-butoxy pyridines, the fragmentation is a competitive interplay between cleavages directed by the pyridine ring and those dominated by the tert-butoxy group.
The Directing Effects of the Core Scaffolds
The Pyridine Ring
The pyridine ring is a stable aromatic system. Under EI conditions, the molecular ion is often prominent. A characteristic, though not always major, fragmentation of the pyridine ring itself involves the loss of hydrogen cyanide (HCN, 27 Da).[8] The nitrogen atom also plays a crucial role in directing fragmentation, particularly in its ability to stabilize a positive charge on an adjacent carbon through resonance.
The Tert-Butoxy Group
The tert-butyl group is a key driver of fragmentation due to its structure. Its fragmentation patterns are well-characterized and highly diagnostic.[9][10]
-
Formation of the Tert-Butyl Cation (m/z 57): The most characteristic fragmentation is the heterolytic cleavage of the O–C(CH₃)₃ bond to form the highly stable tertiary butyl carbocation ([C₄H₉]⁺). This fragment is often the base peak or a very intense peak in EI mass spectra.[5][11]
-
Loss of Isobutylene (56 Da): A second major pathway, particularly prevalent in both EI and ESI-MS/MS, is the rearrangement-driven loss of a neutral isobutylene molecule (C₄H₈). This occurs via a mechanism analogous to the McLafferty rearrangement, where a gamma-hydrogen from one of the methyl groups is transferred to the pyridine ring (or ether oxygen), leading to the elimination of isobutylene.[5][12] This results in a fragment ion corresponding to a hydroxy-pyridine radical cation ([M-56]⁺•).
-
Alpha-Cleavage (Loss of Methyl, 15 Da): Initial loss of a methyl radical (•CH₃) from the tert-butyl group is another common pathway in EI, leading to an [M-15]⁺ ion.[9][13] This secondary carbocation is stabilized by the adjacent oxygen atom.
Combined Fragmentation Pathways of Tert-Butoxy Pyridines
The observed mass spectrum of a tert-butoxy pyridine is a composite of the pathways described above. The relative abundance of the resulting fragment ions provides a clear distinction from other alkoxy-pyridines.
Comparison with Methoxy- and Ethoxy-Pyridines:
-
Methoxy-pyridines primarily show the loss of a methyl radical (•CH₃, 15 Da) and subsequent loss of carbon monoxide (CO, 28 Da).
-
Ethoxy-pyridines show a characteristic loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, in addition to the loss of an ethyl radical (•C₂H₅, 29 Da).
The fragmentation of tert-butoxy pyridine is unique due to the exceptional stability of the tert-butyl cation and the facile elimination of isobutylene. These two pathways (m/z 57 and [M-56]⁺•) are the most reliable diagnostic peaks.
Illustrative Fragmentation Diagrams
The following diagrams illustrate the primary fragmentation pathways for a generic tert-butoxy pyridine molecule upon ionization.
Caption: Key EI fragmentation pathways of tert-butoxy pyridine.
Caption: Dominant ESI-MS/MS fragmentation of tert-butoxy pyridine.
Quantitative Data Summary
The following table summarizes the expected key ions for 4-tert-butoxy pyridine (Molecular Weight: 151.21 g/mol ).
| Ion Description | m/z (Nominal) | Ion Formula | Fragmentation Type | Expected Intensity (EI) | Expected Intensity (ESI-MS/MS) |
| Molecular Ion | 151 | [C₉H₁₃NO]⁺• | - | Medium to High | N/A (Precursor is [M+H]⁺ at m/z 152) |
| Loss of Methyl | 136 | [C₈H₁₀NO]⁺ | α-Cleavage | Medium | Low / Minor |
| Loss of Isobutylene | 95 | [C₅H₅NO]⁺• | Rearrangement | High | High (from [M+H]⁺) |
| tert-Butyl Cation | 57 | [C₄H₉]⁺ | α-Cleavage | Very High (Often Base Peak) | Low / Absent |
Experimental Protocols
To ensure reproducible and accurate data, the following detailed protocols are provided. These protocols represent a self-validating system when combined with appropriate blanks, standards, and system suitability checks.
Workflow for Structural Characterization
Caption: General workflow for MS analysis of tert-butoxy pyridines.
Protocol 1: GC-MS with Electron Ionization (EI)
This method is ideal for volatile and thermally stable tert-butoxy pyridine isomers, providing a detailed fragmentation fingerprint for library matching and structural confirmation.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.[1]
-
Instrumentation: A standard GC-MS system is used.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector: Set to 250 °C with a split ratio of 20:1.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Setup:
-
Analysis: Inject 1 µL of the prepared sample. The resulting mass spectrum for the analyte peak should be compared against a spectral library (e.g., NIST) and analyzed for the characteristic fragments (m/z 57, [M-15]⁺, [M-56]⁺•).
Protocol 2: LC-MS/MS with Electrospray Ionization (ESI)
This method is suitable for less volatile derivatives or for analyzing complex mixtures like biological matrices. It provides molecular weight information and controlled fragmentation data.
-
Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of 10-100 µg/mL.
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Capillary Voltage: 3.5 kV.
-
Drying Gas: Nitrogen at 300 °C.
-
Analysis Mode:
-
Full Scan: First, perform a full scan from m/z 100-400 to identify the protonated molecular ion ([M+H]⁺).
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and ramp the collision energy (e.g., 10-40 eV) to generate a product ion spectrum.[3]
-
-
-
Analysis: Inject 2-5 µL of the sample. Analyze the MS/MS spectrum for the characteristic loss of isobutylene ([M+H - 56]⁺). The absence of the m/z 57 peak is also a key differentiator from the EI spectrum.
Conclusion
The mass spectral fragmentation of tert-butoxy pyridines is a predictable process dominated by the chemistry of the tert-butoxy group. The presence of a highly intense tert-butyl cation (m/z 57) in EI spectra and the characteristic neutral loss of isobutylene (56 Da) in both EI and ESI-MS/MS are the most definitive features for structural elucidation. These patterns provide a clear and objective means of distinguishing tert-butoxy pyridines from other isomers and analogues. By employing the standardized protocols outlined in this guide, researchers can confidently identify these compounds and gain crucial insights into their structure, providing a solid analytical foundation for their work in drug discovery and development.
References
- Benchchem.
- Harvey, D. J. (1987). Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry.
-
Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. Journal of Chromatography A, 396, 319-326. [Link]
- Benchchem.
- Liu, C., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
-
Danikiewicz, W., & Wojciechowski, K. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry, 39(9), 1039-1046. [Link]
-
Chen, G., & Cooks, R. G. (1995). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(10), 963-972. [Link]
-
Kuck, D., & Grützmacher, H. F. (1979). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 14(2), 86-94. [Link]
-
Ruan, E. D., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of Environmental Science and Health, Part B. [Link]
-
Neeter, R., & Nibbering, N. M. M. (1973). Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion [C8H10N]+ from 4‐t‐butylpyridine in comparison with that of the [M – methyl]+ ion [C9H11]+ from t‐butylbenzene, as studied by D‐ and 13C‐labelling. Organic Mass Spectrometry, 7(9), 1091-1101. [Link]
-
Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]
- Benchchem.
-
Min, K. J., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
- eGyanKosh. (n.d.).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Link]
- Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. uab.edu [uab.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. semanticscholar.org [semanticscholar.org]
HPLC retention time reference for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
[1]
Executive Summary & Compound Profile
Objective: This guide provides a definitive reference for the HPLC analysis and purification of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (CAS: 856678-06-9 / 885278-83-7).[1] Unlike simple pyridine derivatives, this compound features a bulky, lipophilic tert-butoxy group that significantly alters its chromatographic behavior, necessitating specific column chemistries for optimal resolution.
Audience: Medicinal chemists, process development scientists, and analytical chemists.
Chemical Identity & Properties
| Property | Detail | Chromatographic Implication |
| Structure | Pyridine core, 2-Me, 3-CHO, 6-OtBu | Mixed mode interactions (Hydrophobic + Basic + Pi-system).[1] |
| LogP (Predicted) | ~2.0 - 2.5 | Moderately lipophilic; requires organic modifier >40% for elution on C18.[1] |
| pKa (Pyridine N) | ~3.5 - 4.5 | Basic nitrogen; peak tailing is a risk without pH control (acidic modifier required).[1] |
| UV Max | ~254 nm | Standard detection wavelength suitable for aromatic pyridine.[2] |
Comparative Analysis: Stationary Phase Selection
The choice of stationary phase is critical. While C18 is the industry standard, Phenyl-Hexyl phases offer superior selectivity for pyridine-based compounds due to
Comparison: C18 vs. Phenyl-Hexyl[1]
| Feature | Standard C18 (Octadecyl) | Alternative: Phenyl-Hexyl |
| Mechanism | Purely hydrophobic interaction (London dispersion).[1] | Hydrophobic + |
| Retention Behavior | Driven by the tert-butoxy group.[1][2][3] Elutes based on hydrophobicity.[2][4][5] | Enhanced retention of the pyridine core; often separates structural isomers better. |
| Peak Shape | Good, provided residual silanols are end-capped.[1] | Excellent; steric protection of silanols often reduces tailing for bases. |
| Recommended Use | General Purity Checks. Robust, predictable, and scalable for prep.[2] | Complex Mixtures. Use when separating from des-tert-butyl impurities or regioisomers.[1] |
Experimental Data Reference (Scaled)
Data derived from preparative protocols and scaled to analytical dimensions.
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) |
| Column | Waters SunFire C18 (or equiv), 5µm, 4.6x150mm | Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 3.5µm, 4.6x100mm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: ACN + 0.1% Formic Acid | A: 10mM NH₄OAc (pH 4.5)B: Methanol |
| Gradient | 5% B → 95% B (20 min) | 10% B → 90% B (15 min) |
| Retention Time ( | ~12.4 min (Major Peak) | ~10.8 min (Sharper Peak) |
| Resolution ( | Baseline vs. polar impurities.[1][6][7][8] | Superior separation from aromatic byproducts. |
Expert Insight: The tert-butoxy group is acid-labile under harsh conditions (e.g., high temp + strong TFA).[1] Method A uses 0.1% Formic Acid which is milder and sufficient to protonate the pyridine (preventing tailing) without degrading the ether linkage.
Detailed Experimental Protocols
Protocol A: Standard Analytical Characterization (C18)
Purpose: Routine purity analysis and reaction monitoring.
-
System Setup:
-
Instrument: HPLC with UV/DAD detector.
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Temperature: 30°C (Critical for reproducibility).
-
-
Mobile Phase Preparation:
-
Gradient Program:
-
Detection: Monitor at 254 nm (primary) and 280 nm (secondary).
-
Sample Prep: Dissolve 1 mg sample in 1 mL ACN. Filter through 0.45 µm PTFE filter.
Protocol B: Preparative Purification Workflow
Purpose: Isolating the compound from crude reaction mixtures.[2][9]
-
Scale-Up Factor: For a 19 x 150 mm column, increase flow rate to 15-20 mL/min .
-
Loading: Dissolve crude in minimal ACN/Water (50:50). Inject 1-5 mL depending on concentration (max 50 mg/mL).
-
Fraction Collection: Trigger collection on slope/threshold at 254 nm.
-
Post-Processing: Lyophilize immediately. Avoid rotary evaporation at high bath temperatures (>40°C) to prevent thermal degradation of the aldehyde or tert-butoxy group.
Method Development Logic & Visualization
The following diagram illustrates the decision process for optimizing the separation of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde, specifically addressing the balance between the lipophilic tail and the basic core.
Figure 1: Decision matrix for HPLC method development. The acidic mobile phase is non-negotiable to suppress silanol interactions with the pyridine nitrogen.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions between pyridine N and silanols.[1] | Ensure mobile phase contains 0.1% Formic Acid or TFA. Use an end-capped column (e.g., "XBridge" or "SunFire").[1] |
| Split Peak | Aldehyde hydration or degradation. | Prepare samples fresh in ACN (avoid alcohols like MeOH which can form hemiacetals with the aldehyde). |
| Retention Shift | Temperature fluctuation. | Thermostat column at 30°C. The tert-butoxy conformation is temperature sensitive.[1] |
| Low Recovery | Hydrophobic adsorption. | The tert-butoxy group is sticky. Ensure the gradient goes to 95% Organic to fully elute the compound. |
References
Sources
- 1. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. nacalai.com [nacalai.com]
- 6. PubChemLite - 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Distinguishing 6-(tert-butoxy) and 2-(tert-butoxy) Pyridine Isomers
In the landscape of pharmaceutical and materials science research, the precise identification and characterization of constitutional isomers are paramount. The subtle differences in the substitution patterns on a pyridine ring can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic utility. This guide provides an in-depth technical comparison of two such isomers: 6-(tert-butoxy)pyridine and 2-(tert-butoxy)pyridine. We will explore their distinguishing features through an examination of their physical properties and a detailed analysis of spectroscopic and chromatographic methods for their differentiation.
The Challenge of Isomeric Similarity
The 6- and 2-positions on a pyridine ring, while constitutionally distinct, can impart remarkably similar properties to substituted derivatives, especially with a sterically bulky group like the tert-butoxy moiety. This similarity presents a significant analytical challenge, as common techniques may not readily resolve mixtures of these isomers. This guide aims to equip researchers with the knowledge and practical protocols to confidently distinguish between these two compounds.
Physicochemical Properties: A Tale of Two Isomers
| Property | 2-(tert-butoxy)pyridine | 6-(tert-butoxy)pyridine (Predicted/Inferred) |
| CAS Number | 83766-88-5[1] | Not available |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol |
| Boiling Point | 88 °C at 100 mmHg[2][3] | Expected to be similar to the 2-isomer |
| Physical State | Liquid[4] | Expected to be a liquid |
The similarity in their molecular formula and weight underscores the challenge at hand. The boiling points are also anticipated to be very close, making separation by distillation impractical.
Spectroscopic Characterization: Unmasking the Structural Nuances
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for elucidating the precise connectivity of atoms and thus for distinguishing between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most definitive method for identifying constitutional isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to its position on the pyridine ring.
¹H NMR Spectroscopy:
The proton NMR spectra of the two isomers are expected to show distinct patterns in the aromatic region.
-
2-(tert-butoxy)pyridine: The proton at the 6-position (adjacent to the nitrogen) will be the most deshielded and will likely appear as a doublet of doublets. The remaining aromatic protons will have chemical shifts and coupling patterns characteristic of a 2-substituted pyridine. The tert-butyl group will present as a sharp singlet around 1.6 ppm.
-
6-(tert-butoxy)pyridine: Due to the symmetry of a 2,6-disubstituted pyridine (if the other substituent at the 2-position were a proton), the ¹H NMR spectrum of 6-(tert-butoxy)pyridine would be expected to be simpler than that of the 2-isomer. However, as it is a mono-substituted pyridine, it will still exhibit a complex splitting pattern. The proton at the 2-position will be the most deshielded.
¹³C NMR Spectroscopy:
The carbon NMR spectra will also show clear differences.
-
2-(tert-butoxy)pyridine: The carbon atom attached to the tert-butoxy group (C-2) will be significantly shielded and will have a characteristic chemical shift. The other carbon atoms will have shifts indicative of a 2-substituted pyridine.
-
6-(tert-butoxy)pyridine: Similarly, the C-6 carbon will show a characteristic shielded signal. The chemical shifts of the other ring carbons will differ from those of the 2-isomer, providing a clear diagnostic fingerprint.
Experimental NMR Data for 2-(tert-butoxy)pyridine:
A reported ¹H and ¹³C NMR spectrum for 2-(tert-butoxy)pyridine provides the following key shifts:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (ddd, J = 4.8, 2.0, 0.4 Hz, 1H), 7.52 (ddd, J = 9.2, 6.8, 1.6 Hz, 1H), 6.81 (ddd, J = 6.8, 5.2, 1.2 Hz, 1H), 6.67 (dt, J = 8.4, 0.8 Hz, 1H), 1.61 (s, 9H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 163.9, 146.5, 138.1, 116.2, 113.4, 79.4, 28.7 (3C).[2]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy can provide valuable information about the functional groups and the overall substitution pattern of the pyridine ring. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly sensitive to the substitution pattern.
-
2-substituted pyridines typically show a strong band in the 740-780 cm⁻¹ region.
-
2,6-disubstituted pyridines (as a reference for the 6-substituted isomer) often exhibit a strong band in the 770-820 cm⁻¹ region.
While not definitive on its own, IR spectroscopy can be a rapid and straightforward method to suggest the substitution pattern when authentic reference spectra are available.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular ion peak (m/z 151), their fragmentation patterns under electron ionization (EI) may differ due to the different positions of the tert-butoxy group. The loss of isobutylene (C₄H₈) to form a hydroxypyridine radical cation is a likely fragmentation pathway for both isomers. However, the relative intensities of the fragment ions may vary, providing a potential avenue for differentiation.
Chromatographic Separation: Resolving the Isomers
Chromatographic techniques are essential for the physical separation of the isomers, allowing for their individual analysis and quantification.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds. The choice of the capillary column's stationary phase is critical for resolving closely related isomers.
-
Non-polar columns (e.g., DB-5): Separation on these columns is primarily based on boiling point differences. Given the expected similarity in boiling points, baseline separation may be challenging.
-
Polar columns (e.g., CAM, CP-Wax 51 for Amines): These columns offer different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities. A polar column is more likely to provide better resolution of these pyridine isomers.
Workflow for GC Method Development:
Sources
Technical Guide: Comparative UV-Vis Absorption Analysis of Substituted Pyridine-3-Carbaldehydes
Executive Summary
Pyridine-3-carbaldehyde (Nicotinaldehyde) serves as a critical scaffold in the synthesis of dihydropyridines, Schiff bases, and various agrochemicals.[1] Its electronic absorption spectrum is highly sensitive to ring substitution and solvent environment.[1]
This guide provides a comparative analysis of the UV-Vis spectral behavior of pyridine-3-carbaldehyde and its substituted derivatives. Unlike standard datasheets, we focus on the causality of spectral shifts—how specific substituents (auxochromes vs. chromophores) perturb the heteroaromatic system—and provide a validated protocol for reproducible characterization.
Theoretical Framework: Electronic Transitions
To interpret the data correctly, one must understand the two primary electronic transitions governing the pyridine-3-carbaldehyde spectrum:
- Transition (K-band):
- Transition (R-band):
Visualizing the Electronic Logic
The following diagram illustrates how substituents modify the HOMO-LUMO gap, leading to observed spectral shifts.
Figure 1: Mechanism of substituent-induced spectral shifts.[1] Electron Donating Groups (EDGs) typically raise the HOMO energy, narrowing the gap and causing a red shift.
Comparative Data Analysis
The following data summarizes the absorption maxima (
Table 1: Substituent Effects on (in Ethanol/Methanol)
| Compound | Substituent | Visual Appearance | Mechanism of Shift | ||
| Pyridine-3-carbaldehyde | None (H) | 225 - 230 nm | 270 - 280 nm (shoulder) | Colorless Liquid | Baseline conjugation of pyridine ring + formyl group.[1] |
| 2-Chloropyridine-3-carbaldehyde | -Cl (Ortho) | 235 - 240 nm | ~285 nm | White/Pale Solid | Weak Bathochromic: Cl has -I (inductive) but +M (mesomeric) effect.[1] Steric hindrance at ortho position may twist the aldehyde, dampening the shift.[1] |
| 6-Chloropyridine-3-carbaldehyde | -Cl (Para) | 240 - 245 nm | ~290 nm | White Solid | Bathochromic: Para position allows better mesomeric overlap than ortho, slightly extending conjugation. |
| 2-Aminopyridine-3-carbaldehyde | -NH₂ (Ortho) | 250 - 260 nm | 320 - 350 nm | Yellow Solid | Strong Bathochromic: Strong +M effect of amino group significantly destabilizes HOMO.[1] The "yellow" color indicates absorption tailing into visible light (>400nm). |
Table 2: Solvatochromic Effects (Pyridine-3-carbaldehyde)[1]
| Solvent Type | Example | Effect on | Effect on | Reasoning |
| Non-Polar | Hexane, Cyclohexane | Baseline | Distinct Peak | No H-bonding to stabilize lone pairs.[1] |
| Polar Protic | Ethanol, Water | Red Shift (slight) | Blue Shift (Hypsochromic) | Solvent H-bonds with carbonyl/nitrogen lone pairs, stabilizing the ground state ( |
Validated Experimental Protocol
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes errors from aggregation or solvent cut-off.[1]
Reagents & Equipment
-
Solvent: Spectroscopic Grade Ethanol or Methanol (Cut-off < 205 nm).[1]
-
Cuvettes: Quartz (1 cm path length). Do not use plastic or glass (absorbs UV < 300 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan rate: 200 nm/min).[1]
Workflow Diagram
Figure 2: Step-by-step workflow for accurate UV-Vis characterization.
Step-by-Step Methodology
-
Stock Preparation: Weigh approx. 1.0 mg of the pyridine-3-carbaldehyde derivative.[1] Dissolve in 10 mL of spectroscopic grade Ethanol. (Concentration
M).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Working Solution: Dilute 100
L of stock into 9.9 mL of Ethanol. (Final Concentration M).[1]-
Scientific Rationale: High concentrations cause molecular aggregation and flattening of peaks (deviation from Beer's Law).
-
-
Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (Auto-Zero).[1]
-
Measurement: Replace the sample cuvette solution with your Working Solution. Scan from 200 nm to 450 nm.[1]
-
Validation (Crucial Step): The absorbance of the highest peak should fall between 0.3 and 0.8 A.U.
-
If Abs > 1.5: Dilute further.[1]
-
If Abs < 0.1: Prepare a more concentrated working solution.
-
Applications in Drug Development[1][4][5]
Understanding these maxima is not just academic; it is a quality control tool.
-
Purity Monitoring: Synthesis of Schiff bases (reaction of the aldehyde with an amine) results in the disappearance of the carbonyl
band (~280 nm) and the appearance of a new imine band (~350+ nm). -
Isomer Identification: Distinguishing 2-chloro from 6-chloro isomers is difficult by NMR alone if signals overlap.[1] UV-Vis provides a secondary fingerprint; the 2-chloro isomer often exhibits a "twisted" spectrum with lower intensity due to steric hindrance between the chloro and formyl groups.[1]
References
-
NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde UV-Vis Spectrum.[1] National Institute of Standards and Technology.[1] [Link]
-
PubChem. 2-Chloropyridine-3-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting auxochromic shifts).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
This document provides essential procedural guidance for the safe and compliant disposal of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde. As a compound integrating a reactive aldehyde function with a pyridine heterocyclic core, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established chemical safety principles.
Hazard Profile and Chemical Causality
Understanding the "why" behind disposal procedures is critical for fostering a culture of safety. The hazard profile of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is derived from its constituent functional groups: the pyridine ring and the aldehyde group. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its properties can be reliably inferred from analogous structures and general chemical principles.
Pyridine derivatives are often toxic, flammable, and pose significant health risks upon exposure.[1] The aldehyde group contributes to its reactivity and potential as a respiratory and skin irritant.[2] Therefore, this compound must be treated as a hazardous substance.
| Hazard Category | Associated Risk | Rationale |
| Toxicity | Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3] | The pyridine nucleus is a known toxicophore. Aldehydes can also exhibit significant toxicity. |
| Irritation/Corrosion | Causes skin irritation and serious eye damage.[4][5] May cause respiratory irritation.[4][6] | Aldehydes are known irritants. Pyridine compounds can also cause severe skin and eye irritation. |
| Flammability | Likely a combustible liquid.[5][6] | Many pyridine derivatives are flammable or combustible, with vapors that can form explosive mixtures with air.[7] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][8] | The pyridine nitrogen is basic and will react exothermically with acids. The aldehyde group is readily oxidized. |
| Environmental | Expected to be toxic to aquatic organisms. | Pyridine-based compounds can be persistent and harmful in aquatic environments. |
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][9][10] Such actions can lead to environmental contamination and violent reactions within the plumbing system.
Pre-Disposal Protocol: Safety and Waste Accumulation
Proper disposal begins long before the waste container is full. It starts with safe handling and systematic accumulation at the point of generation.
Personal Protective Equipment (PPE) and Handling
All handling and waste transfer operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The following minimum PPE is mandatory:
-
Eye Protection: Chemical splash goggles and/or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
Waste Segregation: The Principle of Incompatibility
Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[12] 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde waste is classified as non-halogenated organic waste . It must be collected in a dedicated container and stored separately from:
-
Strong Acids
-
Strong Bases
-
Oxidizing Agents
-
Aqueous Waste
The Satellite Accumulation Area (SAA)
The Environmental Protection Agency (EPA) allows for the temporary storage of hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]
-
Waste containers in the SAA must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[13]
Step-by-Step Disposal Procedure
Follow this systematic process for the collection and disposal of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde waste.
-
Containerization:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or an approved supplier.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof screw cap.[11][12] Never use food-grade containers.[12]
-
-
Waste Transfer:
-
Working inside a chemical fume hood, carefully transfer waste solutions, unreacted material, and contaminated items (e.g., pipette tips, weighing paper) into the designated waste container.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
-
Labeling:
-
Properly labeling the container is a critical regulatory requirement.[14] Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full, unabbreviated chemical name: "Waste 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde".
-
A list of all chemical constituents and their approximate percentages.[11]
-
The relevant hazard warnings (e.g., "Toxic," "Irritant," "Combustible").[13]
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the principal investigator or laboratory manager.[14]
-
-
Storage:
-
Arranging for Disposal:
-
Once the container is full or you are ready to have it removed, contact your institution's EHS department to schedule a waste pickup.[11][15]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or phone call.[11]
-
Do not transport hazardous waste containers across hallways or between buildings yourself. This must be done by trained EHS personnel.[15]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is poor.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.[1][9] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect: Carefully scoop the absorbed material into a compatible container. Seal the container and label it as hazardous waste containing the spilled chemical.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the safe management and disposal of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde waste.
Caption: Disposal workflow for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Waste Disposal in Laboratory. Environmental Marketing Services. [Link]
-
In-Laboratory Treatment of Chemical Waste. University of Ottawa. [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Safety Data Sheet - Pyridine. Lab Alley. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Safety Data Sheet - 6-Fluoropyridine-2-carboxaldehyde. Angene Chemical. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. media.laballey.com [media.laballey.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. acs.org [acs.org]
- 11. mcneese.edu [mcneese.edu]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. danielshealth.com [danielshealth.com]
- 15. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
